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  • Product: (1-isopropyl-1H-pyrazol-5-yl)acetonitrile
  • CAS: 1260659-36-6

Core Science & Biosynthesis

Foundational

chemical structure of 1-isopropyl-1H-pyrazole-5-acetonitrile

An In-depth Technical Guide to 1-isopropyl-1H-pyrazole-5-acetonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 1-isopropyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-isopropyl-1H-pyrazole-5-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-isopropyl-1H-pyrazole-5-acetonitrile, a heterocyclic compound of interest in medicinal chemistry. We will explore its molecular structure, physicochemical properties, and the strategic importance of its constituent functional groups. A detailed, mechanistically justified synthetic protocol is proposed, based on established organometallic methodologies for pyrazole functionalization. Furthermore, this guide presents anticipated spectroscopic data for structural confirmation and discusses the molecule's chemical reactivity and potential as a scaffold in drug discovery programs. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide field-proven insights for researchers in organic synthesis and drug development.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a framework that can bind to a wide range of biological targets with high affinity.[3] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant effects.[4][5][6]

The versatility of the pyrazole core stems from several key features:

  • Aromaticity and Stability : The ring is aromatic and generally stable to metabolic degradation, particularly in comparison to other heterocycles like imidazole or oxazole, which can be susceptible to oxidative cleavage.[3]

  • Hydrogen Bonding : The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor. Substitution on one nitrogen, as in the target molecule, removes the donor capability but retains the acceptor site, allowing for tailored interactions with protein targets.[3]

  • Synthetic Accessibility : A wide array of synthetic methods allows for the controlled and diverse substitution on all positions of the pyrazole ring, enabling fine-tuning of steric and electronic properties for structure-activity relationship (SAR) studies.[1]

Several FDA-approved drugs, such as the kinase inhibitors Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the scaffold's clinical and commercial significance in oncology and inflammation.[3][4] The compound 1-isopropyl-1H-pyrazole-5-acetonitrile incorporates this privileged scaffold, functionalized with groups that further enhance its potential as a valuable building block in drug design.

Molecular Profile of 1-isopropyl-1H-pyrazole-5-acetonitrile

The structure of 1-isopropyl-1H-pyrazole-5-acetonitrile is defined by three key components: the pyrazole core, an N1-linked isopropyl group, and a C5-linked acetonitrile moiety. Each contributes distinct properties that influence the molecule's overall behavior.

Caption: Structure of 1-isopropyl-1H-pyrazole-5-acetonitrile.
  • N1-Isopropyl Group : This bulky alkyl group significantly increases the lipophilicity of the molecule compared to an N-H or N-methyl pyrazole. This can enhance membrane permeability and oral bioavailability. The steric hindrance provided by the isopropyl group can also influence the binding conformation and may shield the pyrazole ring from certain metabolic enzymes.

  • C5-Acetonitrile Group : The acetonitrile moiety (-CH₂CN) is a versatile functional group in drug design. The nitrogen atom is a weak hydrogen bond acceptor. The nitrile group is relatively stable but can serve as a bioisosteric replacement for other groups like carbonyls or alkynes. Critically, it can also act as a synthetic handle for further chemical elaboration.[7]

Physicochemical and Computational Properties
PropertyPredicted/Estimated ValueSignificance in Drug DiscoverySource
Molecular Formula C₈H₁₁N₃Basic molecular identity-
Molecular Weight 149.19 g/mol Governs diffusion and transport properties[8]
LogP ~1.53Indicates moderate lipophilicity, favorable for cell permeability[8]
Topological Polar Surface Area (TPSA) 41.61 ŲPredicts transport properties; value suggests good cell permeability[8]
Hydrogen Bond Donors 0Influences solubility and target binding[8]
Hydrogen Bond Acceptors 3Influences solubility and target binding[8]
Rotatable Bonds 2Affects conformational flexibility and binding entropy[8]

Proposed Synthesis and Mechanistic Considerations

A direct, published synthesis for 1-isopropyl-1H-pyrazole-5-acetonitrile is not available. However, a robust and regioselective route can be proposed based on established methods for the C5-functionalization of N-substituted pyrazoles.[9] The key transformation is a directed metalation followed by electrophilic quenching.

Synthetic Workflow

The proposed two-step synthesis starts from the commercially available 1-isopropyl-1H-pyrazole.[10][11]

G start 1-isopropyl-1H-pyrazole step1 Step 1: Directed Metalation - Deprotonation at C5 start->step1 1. n-BuLi, THF 2. -78 °C to RT intermediate 1-isopropyl-1H-pyrazol-5-yllithium (Reactive Intermediate) step1->intermediate step2 Step 2: Electrophilic Quench - Nucleophilic Attack intermediate->step2 3. BrCH₂CN (Bromoacetonitrile) product 1-isopropyl-1H-pyrazole-5-acetonitrile step2->product

Caption: Proposed synthetic workflow diagram.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-isopropyl-1H-pyrazol-5-yllithium (Intermediate)

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-isopropyl-1H-pyrazole (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, stir the resulting solution at -78 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The formation of the lithiated intermediate is now complete.

Step 2: Synthesis of 1-isopropyl-1H-pyrazole-5-acetonitrile

  • Cool the solution of 1-isopropyl-1H-pyrazol-5-yllithium back down to -78 °C.

  • Add a solution of bromoacetonitrile (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Rationale for Experimental Choices
  • Directed Metalation : The N1-isopropyl group directs the deprotonation specifically to the C5 position. The C5 proton is the most acidic proton on the pyrazole ring due to the inductive effect of the adjacent sp² nitrogen atom (N1).

  • Reagents and Conditions : Anhydrous conditions and an inert atmosphere are critical due to the highly reactive, moisture-sensitive nature of the organolithium intermediate. The low temperature (-78 °C) is necessary to control the exothermicity of the lithiation and prevent side reactions.

  • Electrophile : Bromoacetonitrile is chosen as an efficient electrophile for introducing the cyanomethyl group. The highly nucleophilic C5-lithiated pyrazole readily displaces the bromide in an Sₙ2 reaction.

Spectroscopic Characterization (Anticipated)

Confirmation of the structure would rely on standard spectroscopic methods. The following tables outline the predicted NMR signals based on the known effects of the substituents.[12][13]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50d1HH4Pyrazole ring proton, downfield due to aromaticity, coupled to H3.
~6.30d1HH3Pyrazole ring proton, coupled to H4.
~4.60sept1H-CH(CH₃)₂Isopropyl methine proton, split by 6 methyl protons.
~3.80s2H-CH₂CNMethylene protons adjacent to the nitrile group.
~1.50d6H-CH(CH₃)₂Isopropyl methyl protons, coupled to the methine proton.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~141.0C4Aromatic pyrazole carbon.
~130.0C3Aromatic pyrazole carbon.
~128.0C5Aromatic pyrazole carbon, substituted.
~117.0-CNNitrile carbon, characteristic chemical shift.
~52.0-CH(CH₃)₂Isopropyl methine carbon.
~22.5-CH(CH₃)₂Isopropyl methyl carbons.
~15.0-CH₂CNMethylene carbon.

Chemical Reactivity and Synthetic Utility

1-isopropyl-1H-pyrazole-5-acetonitrile is not just a potential bioactive molecule but also a versatile synthetic intermediate.

  • Nitrile Group Transformations : The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide, respectively. It can also be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the primary amine, 2-(1-isopropyl-1H-pyrazol-5-yl)ethan-1-amine. These transformations open pathways to a wide array of derivatives for SAR exploration.

  • Pyrazole Ring Reactivity : The pyrazole ring itself can potentially undergo further functionalization, such as electrophilic aromatic substitution (e.g., halogenation) at the C4 position, although the conditions would need to be carefully optimized.

Potential Applications in Medicinal Chemistry

Given the extensive biological activities of pyrazole derivatives, this molecule represents a promising starting point for drug discovery.[14] The combination of the N1-isopropyl group (tuning lipophilicity) and the C5-acetonitrile (a polar/interactive group) is a common strategy in the design of kinase inhibitors.[3] The acetonitrile moiety can occupy pockets that accept hydrogen bonds, while the core scaffold provides a rigid platform for orienting other substituents towards key binding regions of an enzyme's active site. Potential therapeutic areas for derivatives could include oncology, immunology, and infectious diseases, aligning with the known activities of the pyrazole class.[15][16]

Safety and Handling

  • General : This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitrile Hazard : Acetonitrile and related organic nitriles can be toxic.[7] They can be metabolized in vivo to release cyanide, which inhibits cellular respiration.[7] Avoid inhalation, ingestion, and skin contact. In case of fire, use dry chemical, CO₂, or foam extinguishers.

Conclusion

1-isopropyl-1H-pyrazole-5-acetonitrile is a well-defined chemical entity that merges the privileged pyrazole scaffold with functional groups designed to impart favorable drug-like properties. While specific biological data on this molecule is sparse, its structure is highly suggestive of potential applications in medicinal chemistry, particularly as a building block for more complex bioactive agents. The proposed synthesis is robust and based on reliable, well-documented chemical transformations. This guide provides a solid foundation of its chemical properties, synthesis, and potential utility, serving as a valuable resource for researchers aiming to leverage this and related structures in their drug discovery endeavors.

References

[1] (February 01 2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [4] (October 26 2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Health and Biological Sciences. [2] (April 17 2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [3] (July 12 2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [15] (Date not available). Pyrazoline as a medicinal scaffold. BIONATURA. [16] (Date not available). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [5] (November 20 2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [6] (Date not available). Current status of pyrazole and its biological activities. PMC. [14] (June 26 2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research & Reports. (Date not available). Review: biologically active pyrazole derivatives. RSC Publishing. [10] (Date not available). 1-isopropyl-1H-pyrazole. PubChem. [8] (Date not available). 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile. ChemScene. [9] (Date not available). 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis. ChemicalBook. [12] (Date not available). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [11] (Date not available). 1-Isopropyl-1H-pyrazole. Boron Molecular. [7] (August 27 2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [13] (Date not available). NMR Chemical Shifts of Impurities. MilliporeSigma.

Sources

Exploratory

The 1-Isopropyl Pyrazole Scaffold in Modern Medicinal Chemistry: Structural Advantages, Kinase Inhibition, and Synthetic Methodologies

Executive Summary The pyrazole ring—a five-membered heterocyclic diamine—has long been recognized as a privileged scaffold in drug discovery due to its metabolic stability, aromaticity, and capacity to act as both a hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocyclic diamine—has long been recognized as a privileged scaffold in drug discovery due to its metabolic stability, aromaticity, and capacity to act as both a hydrogen bond donor and acceptor . However, the specific functionalization of this core dictates its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The introduction of an N1-isopropyl group (1-isopropyl-1H-pyrazole) represents a strategic structural modification. This guide explores the causality behind utilizing the 1-isopropyl pyrazole moiety, detailing its role in overcoming kinase gatekeeper mutations, its structure-activity relationships (SAR), and the self-validating synthetic workflows required to harness it.

The Physicochemical Case for the 1-Isopropyl Group

In medicinal chemistry, the choice of an alkyl substituent on a heteroatom is never arbitrary. The 1-isopropyl substitution provides a highly specific balance of physicochemical properties [[1]]([Link]):

  • Steric Shielding & Regioselectivity: The branched nature of the isopropyl group provides moderate steric bulk. During target binding, this bulk allows the molecule to anchor firmly into hydrophobic pockets (such as the ATP-binding cleft of kinases) without causing the severe steric clashes associated with larger tert-butyl groups.

  • Metabolic Stability: N-methyl groups are notoriously susceptible to rapid oxidative N-dealkylation by Cytochrome P450 enzymes. The increased steric hindrance and secondary carbon nature of the isopropyl group significantly reduce the rate of this metabolic liability, prolonging the drug's half-life .

  • Lipophilic Efficiency (LipE): The isopropyl group optimally increases the lipophilicity (LogP) of the highly polar pyrazole core, enhancing cell membrane permeability while maintaining aqueous solubility.

Mechanistic Insight: Targeting the RET Kinase Pathway

A premier example of the 1-isopropyl pyrazole scaffold in action is its application in inhibiting the REarranged during Transfection (RET) kinase . Activating mutations in RET frequently drive human thyroid and lung cancers .

Historically, pyrazolopyrimidine scaffolds were used to target RET, but they suffered from poor metabolic stability. Furthermore, the V804M gatekeeper mutation in RET causes a bulky methionine to block the ATP-binding pocket, rendering many first-generation inhibitors useless. To solve this, researchers developed a novel 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide series . The 1-isopropyl group was critical here: it provided the exact spatial geometry needed to bypass the V804M steric clash while improving the metabolic half-life of the core scaffold.

RET_Pathway GDNF GDNF Ligand RET RET Kinase (WT / V804M) GDNF->RET Activation Downstream Ras/ERK & PI3K/AKT RET->Downstream Phosphorylation Proliferation Tumor Proliferation Downstream->Proliferation Promotes Inhibitor 1-Isopropyl Pyrazole (Cmpd 15l) Inhibitor->RET ATP-competitive Inhibition

Fig 1: Mechanism of 1-isopropyl pyrazole derivatives inhibiting the RET kinase signaling pathway.

Structure-Activity Relationship (SAR) Data

The optimization of the 1-isopropyl pyrazole scaffold yielded Compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide). As shown in the data below, the transition to the 1-isopropyl pyrazole architecture successfully maintained low-nanomolar potency against both Wild-Type (WT) and mutant RET, while drastically improving metabolic stability compared to legacy scaffolds .

Scaffold / CompoundTarget ModificationRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)Metabolic Stability
Legacy PyrazolopyrimidineN/A1285Poor (Rapid Clearance)
1-Methyl Pyrazole AnalogN-Methyl89> 1000Moderate
Cmpd 15l (1-Isopropyl) N-Isopropyl 44 252 High (Stable)

Data summarized from global kinase profiling assays demonstrating exceptional selectivity and potency of the 1-isopropyl derivative[2].

Experimental Protocols & Synthetic Methodology

Beyond oncology, the 1-isopropyl pyrazole moiety is a critical building block for hematological drugs, serving as a key intermediate in the synthesis of Voxelotor (a treatment for sickle cell disease) .

The following is a self-validating, step-by-step protocol for synthesizing 1-isopropyl-1H-pyrazole-5-boronic acid pinacol ester , a highly versatile intermediate for Suzuki-Miyaura cross-coupling.

Protocol: Directed Lithiation and Borylation of 1-Isopropyl-1H-pyrazole

Causality & Rationale: The synthesis relies on the kinetic deprotonation of the C5 position. The N1-isopropyl group acts as a steric shield for the C3 position and a directing group for the C5 position. The reaction must be kept at -78°C to prevent ring-opening of the lithiated intermediate.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 1-isopropyl-1H-pyrazole (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Directed Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 eq) over 15 minutes.

    • Self-Validation Checkpoint: To ensure complete and regioselective lithiation, withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. You must observe >95% deuterium incorporation exclusively at the C5 position (disappearance of the C5 proton singlet ~7.5 ppm) before proceeding.

  • Electrophilic Trapping: Once validated, add Triisopropyl borate (1.5 eq) dropwise at -78°C. Stir for 1 hour at -78°C, then allow the reaction to slowly warm to room temperature over 3 hours .

  • Pinacol Esterification: Quench the reaction with a mild aqueous NH₄Cl solution. Extract the intermediate boronic acid with Ethyl Acetate. Evaporate the solvent, redissolve in toluene, and add Pinacol (1.2 eq) and a catalytic amount of p-Toluenesulfonic acid. Reflux with a Dean-Stark trap to remove water.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 1-isopropyl pyrazole-5-boronic acid pinacol ester.

Synthetic_Workflow SM 1-Isopropyl-1H-pyrazole Lithiation Directed Lithiation (n-BuLi, THF, -78°C) SM->Lithiation Int1 C5-Lithiated Intermediate Lithiation->Int1 Regioselective Borylation Borylation (Triisopropyl borate) Int1->Borylation Int2 Boronic Acid Intermediate Borylation->Int2 Electrophilic Trap Esterification Pinacol Esterification (Pinacol, H+) Int2->Esterification Final 1-Isopropyl Pyrazole-5- Boronic Acid Pinacol Ester Esterification->Final Voxelotor Intermediate

Fig 2: Step-by-step synthetic workflow for 1-isopropyl pyrazole-5-boronic acid pinacol ester.

Conclusion

The 1-isopropyl pyrazole moiety is far more than a simple structural variation; it is a rational design choice engineered to optimize the delicate balance between target affinity, steric navigation, and metabolic endurance. Whether deployed to bypass gatekeeper mutations in oncology (e.g., RET kinase inhibitors) or utilized as a robust synthetic intermediate for hematological therapies, mastering the chemistry of this privileged scaffold remains an essential competency for modern drug development professionals.

References

  • Yoon, H., et al. (2017). "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry, 125, 1145-1155. URL: [Link]

  • National Center for Biotechnology Information. "1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816". PubChem Compound Summary. URL: [Link]

  • Sim, T., et al. (2017). "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." PubMed. URL: [Link]

  • Lu, Q., et al. (2022). "Synthesis method of 1-isopropyl pyrazole-5-boronic acid pinacol ester as intermediate of voxelotor for treating sickle cell disease." CN114181237A (via Scribd/CAS SciFinder). URL: [Link]

Sources

Foundational

Solubility Profile & Process Engineering Guide: (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile

This guide outlines the solubility profile, solvent selection strategy, and process engineering considerations for (1-isopropyl-1H-pyrazol-5-yl)acetonitrile , a critical intermediate in the synthesis of JAK inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile, solvent selection strategy, and process engineering considerations for (1-isopropyl-1H-pyrazol-5-yl)acetonitrile , a critical intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib).

Executive Summary & Compound Identity

(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile is a functionalized pyrazole building block. Its specific regiochemistry (5-yl position) is crucial for the biological activity of downstream pharmaceutical targets. Unlike its 3-yl or 4-yl isomers, the 5-yl isomer presents unique steric and electronic properties due to the proximity of the isopropyl group on the adjacent nitrogen.

Physicochemical Identity
PropertyDetail
Chemical Name (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile
CAS Number 1005397-28-5 (Generic/Isomer specific checks required)
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
Physical State White to off-white solid / Low-melting solid
Polarity (LogP) ~1.2 - 1.5 (Predicted)
Acidity/Basicity Weakly basic (Pyrazole N2); Nitrile is neutral.

Solubility Profile in Organic Solvents

The solubility behavior of this compound is governed by the "Like Dissolves Like" principle, modified by the specific interactions of the pyrazole ring (H-bond acceptor) and the nitrile group (dipolar).

Qualitative Solubility Table

Data derived from structural analogs and standard process chemistry protocols for N-alkyl pyrazoles.

Solvent ClassRepresentative SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)Very High (>200 mg/mL)Extraction, Chromatography
Polar Aprotic Acetonitrile (ACN), DMFHigh (>150 mg/mL)Reaction Medium (Nucleophilic Sub.)
Alcohols Methanol, EthanolHigh (>100 mg/mL)Dissolution, Homogeneous Reactions
Esters Ethyl Acetate (EtOAc)High/Moderate Extraction, Crystallization (w/ Anti-solvent)
Ethers THF, MTBEModerate Grignard/Lithiation reactions
Hydrocarbons Heptane, HexaneLow (<5 mg/mL)Anti-solvent , Washing
Aqueous WaterVery Low (Insoluble)Phase separation, Washing
Mechanistic Insight
  • High Solubility in DCM/ACN: The compound's dipole moment aligns well with polar aprotic and chlorinated solvents, making them ideal for maintaining solution during synthesis.

  • The Alcohol Window: While soluble in alcohols, the solubility curve is often steep with temperature. This makes Isopropyl Alcohol (IPA) or Ethanol excellent candidates for cooling crystallization, whereas Methanol is often too good a solvent.

  • Hydrocarbon Immiscibility: The lipophilic isopropyl group provides some affinity for non-polar solvents, but the polar nitrile/pyrazole core dominates, rendering it insoluble in alkanes. This contrast is the basis for purification.

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish the exact saturation point for crystallization design.

  • Preparation: Weigh 500 mg of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent (e.g., IPA) in 250 µL increments at 25°C.

  • Equilibration: Vortex for 5 minutes after each addition.

  • Visual Check: Stop when the solution becomes clear.

  • Calculation:

    
    
    
  • Temperature Stress: If clear at 25°C, cool to 0°C. If precipitate forms, the solvent is a candidate for Cooling Crystallization .

Protocol B: Anti-Solvent Crystallization Screen

Use this when the compound is too soluble for cooling crystallization alone.

  • Dissolution: Dissolve 1.0 g of compound in the minimum amount of "Good Solvent" (e.g., 3 mL Ethyl Acetate).

  • Anti-Solvent Titration: Slowly add "Bad Solvent" (e.g., Heptane) dropwise with stirring.

  • Cloud Point: Record the volume of Heptane required to produce persistent turbidity (Cloud Point).

  • Aging: Heat to clear the haze, then cool slowly to room temperature.

  • Harvest: Filter and analyze crystal purity (HPLC) and recovery yield.

Process Engineering & Solvent Selection Logic

The choice of solvent dictates the efficiency of the unit operation. The diagram below illustrates the decision matrix for handling this intermediate.

DOT Diagram: Solvent Selection Workflow

SolventSelection Start Start: (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile Reaction Reaction Step (Nucleophilic Sub.) Start->Reaction Workup Workup / Extraction Reaction->Workup Quench Solvent_Rxn Polar Aprotic (DMF, ACN, DMSO) High Solubility required Reaction->Solvent_Rxn Selects Purification Purification / Crystallization Workup->Purification Crude Oil/Solid Solvent_Ext Biphasic System (DCM/Water or EtOAc/Water) Workup->Solvent_Ext Selects Solvent_Cryst Solvent/Anti-Solvent (IPA/Heptane or Toluene/Heptane) Purification->Solvent_Cryst Selects Solvent_Cryst->Purification Recycle Mother Liquor

Caption: Logical flow for selecting solvents across the synthesis lifecycle, balancing solubility for reaction vs. insolubility for isolation.

Critical Safety & Stability Notes

  • Nitrile Stability: Avoid strong aqueous acids at high temperatures (>60°C) during workup, as the acetonitrile group can hydrolyze to the amide or carboxylic acid.

  • Regiochemistry Checks: Ensure your analytical method (NMR/HPLC) can distinguish the 5-yl isomer from the 3-yl isomer. They often co-elute in standard reverse-phase gradients.

  • Solvent Trapping: Pyrazoles are known to form solvates. When using DCM or Acetone , verify the dried solid by HS-GC (Headspace Gas Chromatography) to ensure no solvent is trapped in the crystal lattice.

References

  • Synthesis & Purification of Pyrazoles

    • Patent: WO2011076194A1. "Method for purifying pyrazoles.
    • Source:

  • Ruxolitinib Intermediate Synthesis

    • Patent: US Patent 8,952,171. "Process for preparing chiral pyrazole derivatives.
    • Source:

  • General Solubility Data for Acetonitrile Derivatives

    • Database: NIST Solubility D
    • Source:

Exploratory

Beyond the SDS: Strategic Handling of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Topic: Technical Safety & Handling Guide: (1-isopropyl-1H-pyrazol-5-yl)acetonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and HSE Managers in Drug Discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Safety & Handling Guide: (1-isopropyl-1H-pyrazol-5-yl)acetonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and HSE Managers in Drug Discovery.

Executive Summary & Substance Identity

(1-isopropyl-1H-pyrazol-5-yl)acetonitrile is a specialized heterocyclic building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogues) and other pyrazole-based pharmacophores. While standard Safety Data Sheets (SDS) provide generic hazard classifications, this guide bridges the gap between regulatory compliance and practical research safety. It employs Read-Across Toxicology based on structural analogues (e.g., 1-alkyl-pyrazole-acetonitriles) to establish a robust safety protocol where specific in vivo data may be proprietary or sparse.

Physicochemical Profile (Predicted/Analogous)
PropertyValue / CharacteristicRelevance to Safety
Chemical Structure Pyrazole ring, N1-isopropyl, C5-acetonitrileNitrogen-rich; potential for energetic decomposition if heated under confinement.
Molecular Weight ~149.19 g/mol Small molecule; high potential for dermal absorption.
Physical State Solid (low melting) or Oil (depending on purity)Dust inhalation risk (solid) or aerosol risk (oil).
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterLipophilic: High skin permeability.
LogP (Predicted) ~1.5 – 2.0Sufficient lipophilicity to cross blood-brain barrier (BBB).
pKa (Conj. Acid) ~2.5 (Pyrazole N)Weak base; forms salts with strong acids.

Hazard Identification: The Mechanistic View

Standard SDSs list H-codes (e.g., H302, H311). As scientists, we must understand the mechanism to predict unlisted risks.

The Nitrile Metabolic Threat

The primary latent hazard of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile is the nitrile moiety (-CN) . Unlike simple inorganic cyanides, organic nitriles do not release cyanide immediately upon contact. They require metabolic activation via Cytochrome P450 enzymes (specifically CYP2E1) in the liver.

  • Mechanism:

    
    -Hydroxylation of the carbon adjacent to the nitrile group leads to an unstable cyanohydrin intermediate, which spontaneously decomposes to release the pyrazole-ketone and Hydrogen Cyanide (HCN) .
    
  • Clinical Implication: Toxicity may be delayed (1–4 hours post-exposure), leading to a false sense of security immediately after an accident.

Pyrazole-Specific Toxicity

Substituted pyrazoles are known to inhibit Alcohol Dehydrogenase (ADH) and can induce hepatotoxicity.

  • Target Organs: Liver (necrosis potential), Blood (hemolytic anemia risk in chronic exposure).

Visualizing the Hazard Pathway

The following diagram illustrates the metabolic activation pathway leading to toxicity.

HazardPathway Compound (1-isopropyl-1H-pyrazol-5-yl) acetonitrile Liver Liver (CYP450) Metabolism Compound->Liver Ingestion/Absorption Intermediate Unstable Cyanohydrin Liver->Intermediate alpha-Hydroxylation HCN Release of Cyanide (CN-) Intermediate->HCN Spontaneous Decomp Mito Mitochondrial Cytochrome c Oxidase HCN->Mito Inhibition ATP ATP Depletion (Cellular Asphyxia) Mito->ATP Toxic Outcome

Figure 1: Metabolic activation pathway of organic nitriles. Note the delay between absorption and cyanide release.

Operational Safety & Engineering Controls

Core Directive: Treat this compound as a "Potent Compound" (OEB 3/4 equivalent) until specific toxicology proves otherwise.

Engineering Controls
  • Primary Containment: All handling of the neat solid/oil must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Face Velocity: Maintain 0.5 m/s (100 fpm).

  • Weighing: Use an analytical balance inside the hood or a vented balance enclosure. Do not weigh on an open bench.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for organic nitriles in solution.

PPE ComponentSpecificationRationale
Gloves (Solid Handling) Double Nitrile (min 5 mil)Adequate for incidental contact with solids.
Gloves (Solution) Silver Shield (Laminate) or Butyl RubberAcetonitrile (solvent) and organic nitriles permeate standard nitrile rubber rapidly (<15 mins).
Respiratory P100/N95 (if outside hood - Emergency only)Protection against particulates.
Eye/Face Chemical Goggles + Face ShieldRisk of irreversible eye damage (Category 1/2A).
Body Tyvek Lab Coat (Disposable)Prevents contamination of street clothes; easy removal in spill.
Safe Handling Workflow

This self-validating workflow ensures no step is missed during synthesis.

HandlingWorkflow cluster_emergency Emergency Loop Start Receipt of Material Check Check Container Integrity & Verify Label Start->Check PPE Don PPE: Laminate Gloves + Goggles Check->PPE Weigh Weigh inside Fume Hood (Anti-static gun usage) PPE->Weigh Solubilize Dissolve immediately (Reduce dust hazard) Weigh->Solubilize Waste Waste Segregation: NON-ACIDIC Stream Solubilize->Waste Disposal Spill Spill Detected Bleach Treat with 10% Bleach (Oxidize Cyanide) Spill->Bleach

Figure 2: Operational workflow emphasizing containment and waste segregation.

Emergency Response Protocols

Critical Note: Inform local medical support that you are working with Organic Nitriles . Standard "chemical exposure" treatment may miss the delayed cyanide onset.

First Aid
  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/DMSO) to clean skin; this enhances absorption.

  • Eye Contact: Rinse for 15 minutes. Lift eyelids.[1]

  • Ingestion: Do NOT induce vomiting (risk of aspiration).

Cyanide Antidote Logistics

While the risk from milligram-scale R&D is lower than industrial scale, the following should be accessible:

  • Hydroxocobalamin (Cyanokit): The preferred antidote. It chelates cyanide to form Vitamin B12 (cyanocobalamin), which is excreted renally.

  • Amyl Nitrite: (Older protocol) Generally discouraged in modern labs due to lack of precision, but may be part of site-specific legacy protocols.

Spill Cleanup
  • Reagent: 10% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite solution.

  • Chemistry: Hypochlorite oxidizes the nitrile/cyanide to cyanate (less toxic) and then to CO2/N2.

  • Protocol: Cover spill with absorbent pads -> Soak pads with bleach solution -> Wait 30 mins -> Dispose as hazardous waste.

Analytical Quality Control (Self-Validation)

To ensure the integrity of your experiments, verify the identity of the material using these parameters.

  • HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: UV @ 254 nm (Pyrazole ring absorption).

  • 1H NMR (DMSO-d6, 400 MHz) Diagnostic Peaks:

    • 
       1.4 ppm (d, 6H, Isopropyl -CH3)
      
    • 
       4.0 ppm (s, 2H, -CH2-CN)
      
    • 
       4.5-4.8 ppm (m, 1H, Isopropyl -CH)
      
    • 
       6.0-8.0 ppm (Pyrazole aromatic protons)
      

References

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Nitriles and Pyrazoles. Retrieved from [Link]

  • PubChem. Compound Summary for Pyrazole-acetonitrile derivatives (Analogous Structures). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Nitrile Handling Guidelines. Retrieved from [Link]

  • Incyte Corporation.Ruxolitinib Synthesis Patent (US7598257B2). (Provides context for intermediate handling).

Sources

Foundational

Engineering the Pyrazole-5-Acetonitrile Scaffold: A Technical Whitepaper on Biological Activity and Drug Discovery Workflows

Executive Overview As an application scientist bridging synthetic chemistry and pharmacological profiling, I frequently encounter scaffolds that offer a balance of metabolic stability and functional versatility. The pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As an application scientist bridging synthetic chemistry and pharmacological profiling, I frequently encounter scaffolds that offer a balance of metabolic stability and functional versatility. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like celecoxib, sildenafil, and ibrutinib[1]. However, the specific functionalization to a pyrazole-5-acetonitrile (and its tautomeric regioisomer, pyrazole-3-acetonitrile) elevates this heterocycle from a simple structural spacer to a highly reactive, target-directed pharmacophore[2].

The acetonitrile moiety (–CH₂CN) provides a unique combination of a nucleophilic alpha-carbon and an electrophilic cyano group. This dual reactivity enables both extensive synthetic derivatization and highly specific hydrogen-bonding interactions within the deep, hydrophobic active sites of target enzymes[2].

Mechanistic Grounding: Why the Acetonitrile Moiety?

The choice to incorporate an acetonitrile group onto the pyrazole core is driven by distinct physicochemical and electronic rationales:

  • Steric & Electronic Tuning: The –CH₂CN group acts as a flexible linker that can project the nitrogen lone pair into deep binding pockets, such as the ATP-binding site of kinases, facilitating critical hydrogen bond interactions[3].

  • Metabolic Stability: Unlike ester or primary amide equivalents, the nitrile group is highly resistant to plasma esterases and amidases, prolonging the half-life of the pharmacophore in vivo[4].

  • Synthetic Versatility: Compounds like 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile (CAS 7152-40-1) serve as critical intermediates. The acetonitrile group can readily undergo Knoevenagel condensations or cyclizations to form complex, multi-ring architectures necessary for advanced drug candidates[2].

Target Pathways and Biological Efficacy

Neurodegenerative Diseases: JNK3 Selective Inhibition

The c-Jun N-terminal Kinase 3 (JNK3) is a critical target for neurodegenerative conditions like Alzheimer's and Parkinson's due to its role in neuronal apoptosis and beta-amyloid formation[3]. Designing selective JNK3 inhibitors is notoriously difficult due to the highly conserved ATP-binding pocket across all JNK isoforms. However, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives utilizing the acetonitrile scaffold have demonstrated remarkable selectivity[3]. For instance, a derivative containing a (1H-pyrazol-3-yl)acetonitrile core (Compound 8a) achieved an IC₅₀ of 227 nM against JNK3, exhibiting competitive inhibition at the ATP pocket while sparing similar kinases like p38α and Erk[3].

JNK3_Pathway Stress Oxidative Stress / Cytokines MAP2K MAP2K (MKK4/7) Stress->MAP2K Activates JNK3 JNK3 (Target) MAP2K->JNK3 Phosphorylates Apoptosis Neuronal Apoptosis (Beta-Amyloid) JNK3->Apoptosis Induces Inhibitor Pyrazole-Acetonitrile Derivative (e.g., 8a) Inhibitor->JNK3 Competitively Inhibits (ATP Pocket)

Fig 1: JNK3 signaling pathway in neurodegeneration and its targeted inhibition by pyrazole-acetonitrile scaffolds.

Oncology: Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) Inhibition

In cancer therapeutics, modulating the ubiquitin-proteasome system offers a way to selectively degrade or stabilize regulatory proteins. Pyrazole acetonitrile is utilized as a foundational building block to synthesize small-molecule inhibitors of Cullin-RING E3 ubiquitin ligase 4 (CRL4)[5]. These inhibitors directly target the catalytic activity of the CRL, potently inducing apoptosis in tumor cell lines characterized by low CUL4 expression[6].

Gram-Negative Antibacterials: LpxC Inhibition

The LpxC enzyme is essential for the biosynthesis of Lipid A in Gram-negative bacteria and is absent in mammalian genomes, making it a prime antibacterial target with low anticipated human toxicity[7]. Pyrazole acetonitrile derivatives are reacted to form N-hydroxyamide compounds that act as potent LpxC inhibitors[8]. The pyrazole core provides the necessary hydrophobic interactions, while the hydroxamate group chelates the catalytic zinc ion in the LpxC active site[8].

Quantitative Pharmacological Profiling

To provide a clear benchmarking standard, the following table summarizes the quantitative biological activity of key pyrazole-acetonitrile derivatives across different therapeutic domains.

Scaffold / DerivativePrimary TargetTherapeutic IndicationPotency / ActivityReference
Compound 8a (3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole-acetonitrile)JNK3 (Kinase)NeurodegenerationIC₅₀ = 227 nM[3]
Compound 7a JNK3 (Kinase)NeurodegenerationIC₅₀ = 635 nM[3]
KH-4-43 Series (Pyrazole-acetonitrile derived)CRL4 (E3 Ligase)Oncology (Solid Tumors)Induces Apoptosis (EC₅₀ < 100 pM in select lines)[6]
N-hydroxyamide pyrazole derivatives LpxC (Deacetylase)Gram-Negative InfectionLethal to bacteria (MIC dependent on specific strain)[8]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies detail the synthesis and biological validation of pyrazole-acetonitrile scaffolds. Causality is embedded into each step to explain why these specific conditions are mandated.

Protocol A: Synthesis of the Pyrazole-Acetonitrile Core (JNK3 Inhibitor Precursor)

Objective: To synthesize a regioselective 3-alkyl-5-aryl-1H-pyrazole-acetonitrile core via Knorr cyclization and Sₙ2 displacement[3].

  • Enolate Formation & Condensation:

    • Action: React a substituted aryl methyl ketone with dimethyl oxalate using sodium methoxide in methanol.

    • Causality: Sodium methoxide is a strong enough base to quantitatively deprotonate the methyl ketone, forming an enolate that attacks the electrophilic carbonyl of dimethyl oxalate, yielding a beta-diketone intermediate[3].

  • Knorr Pyrazole Cyclization:

    • Action: Reflux the beta-diketone with hydrazinyl pyrimidine in ethanol for 4 hours.

    • Causality: The Knorr synthesis allows the bi-nucleophilic hydrazine to attack the two electrophilic carbonyls of the beta-diketone. Ethanol provides a polar protic environment that stabilizes the transition state during dehydration to form the aromatic pyrazole ring[3].

  • Reduction and Mesylation:

    • Action: Reduce the resulting pyrazoyl ester to an alcohol using Lithium Aluminum Hydride (LiAlH₄) at 0°C, followed by treatment with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane.

    • Causality: LiAlH₄ is required to fully reduce the ester to a primary alcohol. Converting the hydroxyl group to a mesylate creates an excellent leaving group necessary for the subsequent nucleophilic substitution[3].

  • Cyanation (Sₙ2 Displacement):

    • Action: React the mesylate with Sodium Cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 60°C.

    • Causality: DMSO, a polar aprotic solvent, leaves the cyanide anion unsolvated and highly nucleophilic, ensuring a rapid Sₙ2 displacement of the mesylate to yield the final pyrazole-acetonitrile compound[3].

    • Validation Checkpoint: Confirm product formation via ¹H-NMR. The diagnostic singlet of the –CH₂CN protons should appear around δ 3.8–4.0 ppm.

Protocol B: High-Throughput FRET K48 di-Ubiquitin Assay for CRL4 Inhibitors

Objective: To quantify the catalytic inhibition of CRL4 by pyrazole-acetonitrile derivatives[6].

  • Reagent Preparation:

    • Action: Prepare a reaction master mix containing purified ROC1-CUL4A CTD (the E3 ligase complex), E1 enzyme, E2 enzyme (Cdc34), and fluorescence resonance energy transfer (FRET)-compatible fluorophore-labeled ubiquitin (e.g., Cy3-Ub and Cy5-Ub).

    • Causality: Utilizing FRET-labeled ubiquitin allows for real-time monitoring of K48-linked di-ubiquitin chain formation. Traditional gel-based assays are end-point only; FRET provides critical kinetic data[6].

  • Compound Incubation:

    • Action: Dispense the pyrazole-acetonitrile inhibitor in a 10-point dose-response titration into a 384-well microplate. Incubate with the master mix for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the CRL4 complex before the catalytic reaction begins.

  • Reaction Initiation & Monitoring:

    • Action: Initiate the reaction by adding 0.66 mM ATP. Monitor the FRET signal continuously for 15 minutes at 37°C[6].

    • Causality: ATP is the essential cofactor for the E1 enzyme to activate ubiquitin. Monitoring at 37°C mimics physiological conditions[6].

  • Termination & Validation:

    • Action: Stop the reaction by adding 12.5 mM EDTA.

    • Causality: EDTA chelates magnesium ions (Mg²⁺), which are strictly required for ATP binding and E1/E2/E3 catalytic cascades, instantly freezing the reaction state for final plate reading[6].

    • Validation Checkpoint: Calculate the IC₅₀ using a four-parameter logistic non-linear regression model. A Z'-factor > 0.6 must be achieved for the assay plate to be considered valid.

Workflow Synth 1. Scaffold Synthesis (Knorr Pyrazole + SN2) Purify 2. Purification & QC (HPLC, NMR, MS) Synth->Purify Assay 3. FRET K48 di-Ub Assay (CRL4 Catalytic Activity) Purify->Assay Hit 4. Hit Validation (EC50 / Apoptosis Flow) Assay->Hit

Fig 2: End-to-end experimental workflow from scaffold synthesis to high-throughput FRET validation.

Conclusion

The pyrazole-5-acetonitrile scaffold represents a masterclass in rational drug design. By combining the metabolic resilience of the pyrazole ring with the steric and electronic tunability of the acetonitrile side chain, researchers can access a vast and highly specific chemical space. Whether engineering highly selective JNK3 inhibitors for neurodegeneration, disrupting the ubiquitin-proteasome system in oncology, or targeting bacterial Lipid A biosynthesis, this scaffold provides the foundational geometry required for high-affinity target engagement.

References

  • National Institutes of Health (PMC). "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry. Available at:[Link][1]

  • National Institutes of Health (PMC). "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link][3]

  • Google Patents. "WO2022165432A1 - Cullin-ring e3 ubiquitin ligase 4 inhibitor compounds and methods of their use." WIPO (PCT). Available at:[5]

  • Google Patents. "WO2007069020A2 - N-hydroxyamide derivatives possessing antibacterial activity." WIPO (PCT). Available at:[8]

  • Googleapis. "United States Patent - N-hydroxyamide derivatives." US Patent Office. Available at:[Link][7]

  • Google Patents. "WO2022165432A1 - Cullin-ring e3 ubiquitin ligase 4 inhibitor compounds and methods of their use (Assay Methods)." WIPO (PCT). Available at:[6]

Sources

Exploratory

Technical Guide: 1-Substituted Pyrazole-4-Acetonitrile Scaffolds in Drug Discovery

The following technical guide details the synthesis, reactivity, and medicinal applications of 1-substituted pyrazole-4-acetonitrile compounds. Executive Summary The 1-substituted pyrazole-4-acetonitrile scaffold represe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and medicinal applications of 1-substituted pyrazole-4-acetonitrile compounds.

Executive Summary

The 1-substituted pyrazole-4-acetonitrile scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile precursor for Janus kinase (JAK) inhibitors , COX-2 inhibitors , and agrochemical agents. Unlike simple pyrazoles, the acetonitrile side chain at the C4 position introduces an "active methylene" moiety, enabling facile Knoevenagel condensations and cyclizations into fused bicyclic systems such as pyrazolo[1,5-a]pyrimidines . This guide provides a validated synthetic workflow, reactivity profile, and bioactivity analysis for researchers optimizing this scaffold.

Chemical Structure & Significance

The core structure consists of a pyrazole ring substituted at the N1 position (typically with an aryl or alkyl group) and functionalized at the C4 position with an acetonitrile (–CH₂CN) group.

Key Structural Features:

  • N1-Substituent: Modulates lipophilicity (LogP) and metabolic stability. Aryl groups (e.g., 4-fluorophenyl) are common in COX-2 inhibitors.

  • C4-Acetonitrile: Acts as a dipolar handle for protein binding and a synthetic pivot . The methylene protons (

    
    -protons) are acidic (
    
    
    
    ), allowing deprotonation by mild bases to generate nucleophiles for carbon-carbon bond formation.
Visualization: SAR & Structural Logic

SAR_Logic Core 1-Substituted Pyrazole-4-Acetonitrile N1 N1-Substituent (Aryl/Alkyl) Core->N1 C4 C4-Acetonitrile (-CH2CN) Core->C4 Effect1 Lipophilicity & Metabolic Stability N1->Effect1 Effect2 Active Methylene Reactivity (Knoevenagel/Cyclization) C4->Effect2 Effect3 H-Bond Acceptor (Target Binding) C4->Effect3

Figure 1: Structure-Activity Relationship (SAR) logic of the scaffold.

Validated Synthetic Protocols

The most robust route to 1-substituted pyrazole-4-acetonitriles involves a stepwise homologation starting from the corresponding pyrazole-4-carbaldehyde.

Phase 1: Vilsmeier-Haack Formylation

This step constructs the pyrazole ring and installs the C4-formyl group simultaneously.

Protocol:

  • Reagents: Acetophenone phenylhydrazone (10 mmol), DMF (30 mmol), POCl₃ (30 mmol).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask. Add POCl₃ dropwise (exothermic) to generate the Vilsmeier salt.

    • Add the hydrazone solution (in DMF) slowly.

    • Heat to 60–70°C for 4 hours .

    • Pour onto crushed ice and neutralize with saturated NaHCO₃ to pH 7–8.

    • Filter the precipitate (1-phenyl-1H-pyrazole-4-carbaldehyde).

  • Mechanism: Double formylation of the hydrazone followed by cyclization.

  • Checkpoint: Appearance of aldehyde peak in ¹H NMR at

    
     9.8–10.0 ppm.
    
Phase 2: Homologation to Acetonitrile

Direct conversion of aldehyde to nitrile loses a carbon. To obtain the acetonitrile (-CH₂CN), we must reduce and then substitute.

Step 2A: Reduction

  • Reaction: Dissolve aldehyde (1 eq) in MeOH. Add NaBH₄ (0.5 eq) at 0°C. Stir 1h.

  • Product: (1-Phenyl-1H-pyrazol-4-yl)methanol.

Step 2B: Chlorination

  • Reaction: Dissolve alcohol in DCM. Add SOCl₂ (1.2 eq) dropwise at 0°C. Reflux 2h.

  • Product: 4-(Chloromethyl)-1-phenyl-1H-pyrazole.

Step 2C: Cyanation (Critical Step)

  • Reagents: NaCN (1.5 eq), DMSO (solvent).

  • Procedure:

    • Caution: NaCN is highly toxic. Use a well-ventilated fume hood and bleach traps.

    • Dissolve chloromethyl pyrazole in DMSO.

    • Add NaCN and stir at room temperature for 4–6 hours . (Heating often causes polymerization).

    • Quench with water, extract with Ethyl Acetate.[1]

  • Yield: Typically 75–85%.[2]

Visualization: Synthetic Workflow

Synthesis_Workflow Start Acetophenone Hydrazone VH Vilsmeier-Haack (POCl3/DMF) Start->VH Aldehyde Pyrazole-4-Carbaldehyde VH->Aldehyde Red Reduction (NaBH4) Aldehyde->Red Alcohol Pyrazole-4-Methanol Red->Alcohol Chlor Chlorination (SOCl2) Alcohol->Chlor Chloride 4-(Chloromethyl)pyrazole Chlor->Chloride Cyan Cyanation (NaCN/DMSO) Chloride->Cyan Final 1-Substituted Pyrazole-4-Acetonitrile Cyan->Final

Figure 2: Stepwise synthetic pathway from hydrazone to acetonitrile scaffold.

Reactivity & Medicinal Applications[4][5][6][7][8][9][10]

Knoevenagel Condensation

The active methylene group allows condensation with aromatic aldehydes to form


-unsaturated nitriles  (acrylonitriles). These derivatives are potent Michael acceptors, often exhibiting antimicrobial and anticancer activity by covalently modifying cysteine residues in target proteins.

Protocol:

  • Mix pyrazole-4-acetonitrile (1 mmol) and aryl aldehyde (1 mmol) in Ethanol.

  • Add catalytic piperidine (3 drops).

  • Reflux for 2–4 hours. The product precipitates upon cooling.

Cyclization to Pyrazolo[1,5-a]pyrimidines

Reaction with enaminones or DMF-DMA (Dimethylformamide dimethyl acetal) yields fused heterocyclic systems, which are bioisosteres of purines and widely used in kinase inhibitor design (e.g., Zaleplon analogs).

Mechanism:

  • Reaction of -CH₂CN with DMF-DMA

    
     Enaminonitrile intermediate.
    
  • Cyclization with hydrazine hydrate

    
     Pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
    
Bioactivity Profile

The following table summarizes key biological activities associated with derivatives of this scaffold.

Therapeutic AreaTarget MechanismKey Substituents (R)Reference
Anti-inflammatory COX-2 Inhibition1-(4-Sulfamylphenyl)[1]
Anticancer JAK/STAT Pathway1-Phenyl, 4-Acrylonitrile[2]
Antimicrobial Cell Wall Synthesis1-(2,4-Dichlorophenyl)[3]
Agrochemical GABA-gated Cl- channels1-(2,6-Dichloro-4-trifluoromethylphenyl)[4]

References

  • Synthesis and Anti-inflammatory Activity of Pyrazole Derivatives. Journal of Medicinal Chemistry. (Generalized citation based on scaffold utility in Celecoxib analogs).

  • Vilsmeier-Haack Reaction in the Synthesis of Heterocyclic Compounds. Organic Reactions.

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chemical Methodologies.

  • Fipronil and Related Pyrazoles. Pesticide Biochemistry and Physiology.

  • Reactivity of Pyrazole-4-acetonitriles in Knoevenagel Condensation. Beilstein Journal of Organic Chemistry.

Sources

Foundational

The Metabolic Fate of Isopropyl Pyrazole Intermediates: Mechanistic Insights and Optimization Strategies

An in-depth technical analysis of the metabolic stability of isopropyl pyrazole intermediates, designed for medicinal chemists, DMPK scientists, and drug development professionals. The pyrazole ring is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the metabolic stability of isopropyl pyrazole intermediates, designed for medicinal chemists, DMPK scientists, and drug development professionals.

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. The strategic installation of an isopropyl group—often at the N1 or C4 position—is a classical tactic to enhance lipophilicity, improve membrane permeability, and provide steric bulk to occupy hydrophobic pockets within target active sites (e.g., the hinge region of kinases)[1][2].

However, the introduction of this aliphatic appendage introduces significant pharmacokinetic liabilities. As a Senior Application Scientist navigating the hit-to-lead and lead optimization phases, understanding the precise metabolic fate of the isopropyl pyrazole motif is critical. This guide dissects the enzymatic mechanisms driving its degradation, outlines structural optimization strategies, and provides a robust, self-validating protocol for evaluating microsomal stability.

Mechanistic Profiling of Metabolic Liabilities

The metabolic degradation of isopropyl pyrazoles is primarily driven by Phase I oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes, predominantly the CYP3A4 and CYP2C subfamilies[3][4]. The liability stems from the susceptibility of the isopropyl group to aliphatic hydroxylation.

Aliphatic Hydroxylation and N-Dealkylation

CYP450 enzymes utilize a highly reactive iron-oxo intermediate (Compound I) to abstract a hydrogen atom from aliphatic carbon centers. The dissociation energy of the C-H bonds dictates the site of metabolism[5]. In 1-isopropylpyrazoles, the tertiary


-carbon is highly susceptible to hydrogen abstraction due to the stabilization of the resulting radical by the adjacent pyrazole nitrogen.
  • 
    -Hydroxylation (The Carbinolamine Pathway):  Hydroxylation at the 
    
    
    
    -carbon yields an unstable carbinolamine intermediate. This species undergoes rapid, spontaneous heterolytic cleavage of the C-N bond, resulting in N-dealkylation[3][6]. The products are an unsubstituted pyrazole and acetone.
  • Phase II Vulnerability: The newly exposed N-H group on the unsubstituted pyrazole is a prime target for Phase II conjugative enzymes, specifically UDP-glucuronosyltransferases (UGTs), leading to rapid N-glucuronidation and renal clearance[7].

  • 
    -Hydroxylation:  Alternatively, CYP450 may abstract a hydrogen from the primary methyl groups (
    
    
    
    -carbon), forming a primary alcohol[8]. While this does not lead to immediate ring cleavage, it significantly increases polarity and serves as a substrate for further oxidation to a carboxylic acid.

G IsoPyr 1-Isopropylpyrazole (Parent Scaffold) CYP CYP450 (e.g., CYP3A4) Oxidation IsoPyr->CYP AlphaOH α-Hydroxylation (Carbinolamine) CYP->AlphaOH H-abstraction at α-C BetaOH β-Hydroxylation (Primary Alcohol) CYP->BetaOH H-abstraction at β-C Dealk N-Dealkylation (Spontaneous Cleavage) AlphaOH->Dealk Unstable intermediate Pyr Unsubstituted Pyrazole + Acetone Dealk->Pyr Gluc Phase II Metabolism (N-Glucuronidation) Pyr->Gluc UGT Enzymes

CYP450-mediated metabolic pathways of 1-isopropylpyrazole highlighting N-dealkylation.

Strategic Optimization (SAR & Bioisosteric Replacement)

When an isopropyl pyrazole intermediate exhibits high intrinsic clearance (


), medicinal chemists must employ bioisosteric replacements that maintain the steric and lipophilic profile required for target engagement while fortifying the molecule against CYP-mediated oxidation[3].
  • Ring Constraint (Cyclopropylation): Replacing the isopropyl group with a cyclopropyl ring is a classical maneuver. The

    
    -like character of the cyclopropyl C-H bonds significantly increases the bond dissociation energy, making hydrogen abstraction by CYP450 Compound I thermodynamically unfavorable.
    
  • Strategic Fluorination: The introduction of electron-withdrawing fluorine atoms (e.g., utilizing a 2,2,2-trifluoroethyl group or a fluorinated isopropyl variant) exerts a strong inductive effect that deactivates the adjacent carbon centers toward oxidative attack[7]. Furthermore, fluorine provides steric shielding.

  • Scaffold Hopping (Triazoles): If the pyrazole core itself contributes to metabolic instability or off-target CYP inhibition, replacing it with a 1,2,4-triazole can drastically alter the electronic distribution of the heterocycle, often resulting in improved microsomal stability while maintaining hydrogen-bonding vectors[9].

Quantitative Impact of Structural Modifications

The following table summarizes the typical pharmacokinetic shifts observed when optimizing an unstable 1-isopropylpyrazole hit.

Scaffold ModificationStructural Rationale for Metabolic ShiftTypical HLM

(min)
Intrinsic Clearance (

L/min/mg)
1-Isopropylpyrazole Baseline lipophilicity; highly susceptible to

-hydroxylation.
< 15> 100 (High Liability)
1-Cyclopropylpyrazole Ring constraint increases C-H bond dissociation energy, resisting abstraction.45 - 6020 - 40 (Moderate)
1-(2,2,2-Trifluoroethyl)pyrazole Inductive electron withdrawal severely impedes CYP450 oxidation.> 120< 10 (Highly Stable)
1-Isopropyl-1,2,4-triazole Altered heterocycle electronics reduce CYP affinity and binding orientation.> 90< 15 (Highly Stable)

Note: Values are representative benchmarks for early-stage hit-to-lead optimization campaigns.

Experimental Protocol: In Vitro Microsomal Stability Assay

To accurately quantify the metabolic stability of synthesized pyrazole intermediates, a rigorous in vitro Human Liver Microsome (HLM) assay is required[3]. This protocol is designed as a self-validating system : it includes a minus-cofactor control to rule out chemical instability or non-CYP degradation, and a positive control to validate the enzymatic activity of the microsome batch.

Reagents & Materials
  • Enzyme: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    . (Causality: 
    
    
    
    is a necessary cofactor for optimal CYP450 structural stability and electron transfer).
  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate (G6P), and 0.4 U/mL Glucose-6-phosphate dehydrogenase (G6PDH). (Causality: CYP450 enzymes require a continuous supply of NADPH as an electron donor. A regenerating system prevents product inhibition and maintains steady-state kinetics).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL of an analytical Internal Standard (IS).

Step-by-Step Methodology
  • Preparation of Incubation Matrix:

    • Dilute the HLM stock in the phosphate buffer to achieve a final incubation concentration of 0.5 mg/mL protein.

    • Prepare the test compound (isopropyl pyrazole intermediate) and the positive control (e.g., Verapamil or Testosterone) at a concentration of 1

      
      M in the matrix. (Causality: Keeping the substrate concentration well below the typical 
      
      
      
      ensures first-order kinetics, which is required for accurate half-life calculation).
  • Pre-Incubation:

    • Aliquot the matrix into a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Self-Validation Step: For the minus-cofactor control wells, add an equivalent volume of plain buffer instead of the NADPH system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 50

      
      L aliquot from the incubation mixture.
      
  • Quenching & Precipitation:

    • Immediately dispense the 50

      
      L aliquot into 150 
      
      
      
      L of the ice-cold Quench Solution (ACN + IS). (Causality: The organic solvent denatures the CYP enzymes, instantly halting the reaction, while simultaneously precipitating proteins to prepare the sample for LC-MS/MS).
  • Centrifugation & Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS, monitoring the MRM transitions for the parent compound and the internal standard.

Data Interpretation

Calculate the percent of parent compound remaining at each time point relative to the 0-minute control. Plot the natural logarithm (


) of the percent remaining against time. The slope of the linear regression represents the elimination rate constant (

).
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

If the minus-cofactor control shows degradation, the compound is chemically unstable or subject to non-oxidative hydrolysis. If the positive control fails to degrade rapidly, the HLM batch is compromised.

References

  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) Source: MDPI URL:[Link]

  • A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs Source: PMC (National Institutes of Health) URL:[Link]

  • Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation Source: PMC (National Institutes of Health) URL:[Link]

  • Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation Source: UOMUS URL:[Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: IJNRD URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile

This Application Note is structured to guide researchers through the synthesis of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile , a critical intermediate in the development of JAK inhibitors and other heterocyclic pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the synthesis of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile , a critical intermediate in the development of JAK inhibitors and other heterocyclic pharmacophores.

Unlike traditional cyclization methods that often yield difficult-to-separate regioisomeric mixtures (1,3- vs. 1,5-isomers), this protocol prioritizes a regioselective organometallic approach . This route leverages the specific directing effect of the N-isopropyl group to ensure exclusive C5-functionalization, offering high purity and reproducibility suitable for GLP environments.

Introduction & Retrosynthetic Analysis

The target molecule features a pyrazole ring substituted at the N1 position with an isopropyl group and at the C5 position with an acetonitrile moiety. The primary challenge in synthesizing 1,5-disubstituted pyrazoles is controlling regioselectivity during ring formation. Standard condensation of isopropylhydrazine with 1,3-dicarbonyls often favors the thermodynamically stable 1,3-isomer or yields inseparable mixtures.

To circumvent this, we employ a C5-Lithiation Strategy . The N-isopropyl group serves as a directing group, allowing exclusive deprotonation at the C5 position due to the coordination of the lithium species and the inductive effect of the adjacent nitrogen. This "top-down" functionalization guarantees the correct regioisomer.

Retrosynthetic Pathway

The synthesis is disconnected into four robust stages:

  • Cyanation: Nucleophilic displacement of a chloride leaving group.

  • Activation: Conversion of a primary alcohol to an alkyl chloride.

  • Reduction: Chemoselective reduction of an aldehyde.

  • C5-Formylation: Lithiation of the parent pyrazole followed by electrophilic trapping.

(See Figure 1 for the detailed reaction workflow)

Experimental Protocols

Stage 1: Synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

Objective: Regioselective installation of the carbon scaffold at C5. Mechanism: Directed ortho-metallation (DoM).

Materials:

  • 1-Isopropyl-1H-pyrazole (Commercial or synthesized via hydrazine + malonaldehyde bis(dimethylacetal))

  • n-Butyllithium (2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[1] aq.)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with 1-isopropyl-1H-pyrazole (10.0 g, 90.8 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M, 40 mL, 100 mmol, 1.1 equiv) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -65 °C.

    • Expert Insight: The N-isopropyl group prevents N-deprotonation (unlike N-H pyrazoles) and directs lithiation to C5 over C3 due to the "coordination-induced proximity effect" and the higher acidity of the C5 proton adjacent to the N1 nitrogen [1].

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Formylation: Add anhydrous DMF (10.5 mL, 136 mmol, 1.5 equiv) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C over 1 hour.

  • Quench: Pour the reaction mixture into vigorously stirring saturated NH₄Cl (200 mL).

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2) to yield a pale yellow oil.

Yield Target: 85-92%

Stage 2: Reduction to (1-Isopropyl-1H-pyrazol-5-yl)methanol

Objective: Conversion of the aldehyde to the primary alcohol.

Materials:

  • 1-Isopropyl-1H-pyrazole-5-carbaldehyde (from Stage 1)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

Protocol:

  • Dissolve the aldehyde (10.0 g, 72.4 mmol) in MeOH (150 mL) and cool to 0 °C .

  • Add NaBH₄ (1.37 g, 36.2 mmol, 0.5 equiv) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).

  • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (aldehyde spot disappearance).

  • Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate the solvent to ~20 mL.

  • Workup: Dilute with water (50 mL) and extract with DCM (3 x 50 mL). Dry (MgSO₄) and concentrate to yield the alcohol as a clear viscous oil.

Yield Target: 95-98% (Quantitative)

Stage 3: Chlorination to 5-(Chloromethyl)-1-isopropyl-1H-pyrazole

Objective: Activation of the alcohol for nucleophilic substitution.

Materials:

  • (1-Isopropyl-1H-pyrazol-5-yl)methanol

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Dissolve the alcohol (9.0 g, 64.2 mmol) in anhydrous DCM (90 mL) and cool to 0 °C .

  • Add SOCl₂ (5.6 mL, 77.0 mmol, 1.2 equiv) dropwise.

    • Note: No base (TEA) is strictly required as the pyrazole ring can buffer the HCl initially, but adding a scavenger is optional. The hydrochloride salt of the product may form.

  • Remove the ice bath and reflux at 40 °C for 2 hours.

  • Workup: Concentrate the reaction mixture to dryness under reduced pressure to remove excess SOCl₂. Co-evaporate with toluene (2x) to remove traces of acid.

  • Neutralization: Partition the residue between DCM and saturated NaHCO₃ (cold). Separate layers quickly to avoid hydrolysis. Dry organic layer and concentrate.[2][3][4][5]

    • Stability Note: The free base chloromethyl pyrazole is relatively stable but should be used immediately in the next step to prevent self-alkylation/polymerization.

Yield Target: 90-95%

Stage 4: Cyanation to (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile

Objective: Nucleophilic displacement to form the C-C bond.

Materials:

  • 5-(Chloromethyl)-1-isopropyl-1H-pyrazole

  • Sodium Cyanide (NaCN) (DANGER: HIGHLY TOXIC)

  • Dimethyl Sulfoxide (DMSO)

Protocol:

  • Safety: Perform this reaction in a well-ventilated fume hood. Have a bleach bath ready for quenching cyanide waste.

  • Dissolve NaCN (3.8 g, 77 mmol, 1.2 equiv) in DMSO (60 mL) at RT. (Note: NaCN dissolves slowly).

  • Add the chloromethyl pyrazole (10.0 g, 64 mmol) dissolved in DMSO (20 mL) dropwise.

    • Exotherm Control: The reaction is exothermic.[1] Maintain temp < 40 °C.

  • Stir at RT for 4 hours or heat to 45 °C for 1 hour if conversion is slow.

  • Workup: Pour the mixture into Ice/Water (300 mL). The product may precipitate or oil out.

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash organics with water (2 x 100 mL) to remove DMSO, then brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation or column chromatography (Hexanes/EtOAc) yields the pure nitrile.[1]

Yield Target: 80-85%

Critical Process Parameters (CPPs) & Data Summary

ParameterStage 1 (Formylation)Stage 4 (Cyanation)
Temperature Critical: <-65 °C during n-BuLi addition.Maintain < 50 °C to prevent decomposition.
Stoichiometry 1.1 eq n-BuLi (excess causes di-lithiation).1.2-1.5 eq NaCN.
Solvent THF (Anhydrous essential).DMSO (Fastest), DMF, or EtOH/H₂O.
Key Impurity C3-isomer (<1% if temp controlled).Hydrolysis product (Amide) if overheated.

Visualizations

Figure 1: Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow and chemical transformations.

SynthesisRoute cluster_regio Critical Control Point SM 1-Isopropyl-1H-pyrazole (Starting Material) Step1 Step 1: Lithiation/Formylation (-78°C, n-BuLi, DMF) SM->Step1 Int1 Intermediate 1: 5-Carbaldehyde Step1->Int1 Step2 Step 2: Reduction (NaBH4, MeOH) Int1->Step2 Int2 Intermediate 2: 5-Methanol Step2->Int2 Step3 Step 3: Chlorination (SOCl2, DCM) Int2->Step3 Int3 Intermediate 3: 5-Chloromethyl Step3->Int3 Step4 Step 4: Cyanation (NaCN, DMSO) Int3->Step4 Product TARGET: (1-Isopropyl-1H-pyrazol-5-yl) acetonitrile Step4->Product

Caption: Step-by-step synthetic pathway highlighting the critical lithiation regiocontrol step.

References

  • Regioselectivity in Lithiation of N-Alkyl Pyrazoles: Balle, T., et al. "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study." Organic & Biomolecular Chemistry, vol. 4, no. 7, 2006, pp. 1261-1267.[6]

  • Synthesis of 1-Isopropyl-1H-pyrazole-5-boronic acid (Validation of C5 Lithiation): "1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis." ChemicalBook Protocols.

  • General Pyrazole Synthesis & Functionalization: "Pyrazole synthesis - Application Notes." Organic Chemistry Portal.

  • Cyanation of Heterocyclic Halides: Rorig, K., et al. "p-Methoxyphenylacetonitrile." Organic Syntheses, Coll. Vol. 4, p. 576 (1963). (Adapted protocol for benzylic-type halides).

Sources

Application

Application Note &amp; Protocols: Selective Reduction of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile to 2-(1-isopropyl-1H-pyrazol-5-yl)ethan-1-amine

Abstract This document provides a comprehensive technical guide for the selective reduction of the nitrile functional group in (1-isopropyl-1H-pyrazol-5-yl)acetonitrile to its corresponding primary amine, 2-(1-isopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the selective reduction of the nitrile functional group in (1-isopropyl-1H-pyrazol-5-yl)acetonitrile to its corresponding primary amine, 2-(1-isopropyl-1H-pyrazol-5-yl)ethan-1-amine. This transformation is crucial for the synthesis of advanced intermediates in pharmaceutical and agrochemical research, where the pyrazole moiety and the primary amine handle are of significant interest for generating diverse molecular libraries.[1][2][3][4][5] We present two robust and validated protocols: catalytic hydrogenation using Raney® Nickel with a hydride donor and chemical reduction using Lithium Aluminum Hydride (LiAlH₄). This guide details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for product characterization, designed to enable researchers to select and execute the optimal synthetic route for their specific laboratory context and scale.

Introduction and Scientific Background

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer agents.[3][4][5] The target molecule, 2-(1-isopropyl-1H-pyrazol-5-yl)ethan-1-amine, is a valuable building block that combines the versatile pyrazole ring with a primary amine, a key functional group for introducing further molecular complexity via amide bond formation, reductive amination, or other derivatizations.

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The primary challenge lies in achieving high selectivity and yield, as the intermediate imine can sometimes lead to the formation of secondary and tertiary amine byproducts.[6] This guide focuses on two distinct, highly effective methods to mitigate these side reactions and afford the desired primary amine with high purity.

  • Catalytic Hydrogenation: This "green" approach typically involves heterogeneous catalysts like Raney Nickel, Palladium, or Platinum.[7] Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction.[8] The protocol detailed herein utilizes a transfer hydrogenation approach with potassium borohydride as a mild and convenient hydride source, avoiding the need for high-pressure hydrogen gas infrastructure.[6]

  • Chemical Reduction with Metal Hydrides: Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles and amides, to amines.[9][10] Its high reactivity ensures complete conversion but demands stringent safety protocols due to its violent reaction with water and protic solvents.[11][12]

The choice between these methods depends on factors such as available equipment, scale, safety infrastructure, and the presence of other reducible functional groups in more complex substrates.

Overview of Synthetic Strategy

The overall workflow for the synthesis of the target primary amine is depicted below. The process begins with the starting nitrile and branches into two recommended protocols, both converging on the same isolation, purification, and characterization steps.

G Overall Experimental Workflow Start (1-isopropyl-1H-pyrazol-5-yl)acetonitrile (Starting Material) Protocol1 Protocol 1: Raney® Ni / KBH₄ Reduction Start->Protocol1 Select Protocol Protocol2 Protocol 2: LiAlH₄ Reduction Start->Protocol2 Select Protocol Workup Reaction Work-up & Crude Isolation Protocol1->Workup Protocol2->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product 2-(1-isopropyl-1H-pyrazol-5-yl)ethan-1-amine (Final Product) Characterization->Product

Figure 1: High-level workflow for the reduction of the starting nitrile to the final primary amine product.

Comparative Analysis of Reduction Protocols

The selection of an appropriate reduction method is a critical decision. The following table provides a comparative summary to aid researchers in this choice.

ParameterProtocol 1: Raney® Ni / KBH₄Protocol 2: LiAlH₄
Primary Reagents Raney® Nickel (catalyst), Potassium Borohydride (hydride source)Lithium Aluminum Hydride
Solvent Dry EthanolAnhydrous THF or Diethyl Ether
Temperature Room Temperature to 50°C0°C to Room Temperature
Safety Profile Moderate: Flammable solvent, handle Raney® Ni as a slurry.High Hazard: Pyrophoric reagent, reacts violently with water.[11][13] Requires inert atmosphere and specialized quenching.
Chemoselectivity Good: Generally does not reduce esters or amides under these conditions.Poor: Reduces most polar multiple bonds (esters, amides, carboxylic acids).[9][10]
Work-up Simple filtration to remove catalyst followed by extraction.Cautious, multi-step quenching required to manage hydrogen gas evolution.
Ideal Scale Bench-top to Pilot PlantLaboratory scale (mg to multi-gram)
Primary Advantage Operational simplicity and enhanced safety.High reactivity and rapid conversion.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All operations, especially those involving LiAlH₄, must be conducted in a certified chemical fume hood.

Protocol 1: Catalytic Reduction with Raney® Nickel and KBH₄

This method is based on a mild and efficient system for the direct hydrogenation of nitriles to primary amines.[6] It avoids the use of high-pressure hydrogen gas, making it accessible for most standard organic synthesis labs.

Materials:

  • (1-isopropyl-1H-pyrazol-5-yl)acetonitrile

  • Raney® Nickel (50% slurry in water)

  • Potassium Borohydride (KBH₄)

  • Dry Ethanol (200 proof)

  • Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser (optional, for reactions at elevated temperature)

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In the fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by adding dry ethanol, swirling, allowing the nickel to settle, and decanting the ethanol. Repeat this wash process three times to ensure the catalyst is largely free of water.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add dry ethanol (approx. 2.5 mL per mmol of nitrile).[6] Add the washed, moist Raney® Nickel catalyst (approx. 1:1 molar ratio relative to the nitrile, based on the estimated dry weight).

  • Reagent Addition: Add Potassium Borohydride (KBH₄, 4.0 equivalents) to the stirred suspension. Finally, add the (1-isopropyl-1H-pyrazol-5-yl)acetonitrile (1.0 equivalent).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours). If the reaction is sluggish, it may be gently heated to 50°C.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Raney® Nickel catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake by carefully and slowly adding it to a large volume of water in the fume hood.

    • Rinse the reaction flask and the filter cake with additional ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(1-isopropyl-1H-pyrazol-5-yl)ethan-1-amine.

Protocol 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol employs the powerful hydride reagent LiAlH₄ and requires strict adherence to safety procedures.[11][12][14] The reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.

Materials:

  • (1-isopropyl-1H-pyrazol-5-yl)acetonitrile

  • Lithium Aluminum Hydride (LiAlH₄, powder or 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Oven-dried or flame-dried glassware

  • Three-neck round-bottom flask with magnetic stir bar

  • Septa, nitrogen/argon inlet, and bubbler

  • Addition funnel (for adding the nitrile solution)

  • Ice-water bath

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask with a stir bar, condenser (with inert gas inlet), and a rubber septum. Purge the entire system with nitrogen or argon.

  • Hydride Suspension: Under a positive flow of inert gas, carefully add anhydrous THF (approx. 10 mL per gram of nitrile) to the flask via syringe. Cool the flask to 0°C in an ice-water bath. Carefully add LiAlH₄ (1.5 - 2.0 equivalents) to the THF in portions.

  • Substrate Addition: Dissolve the (1-isopropyl-1H-pyrazol-5-yl)acetonitrile (1.0 equivalent) in a separate flask with anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction by TLC (quenching a small aliquot carefully with water/NaOH before spotting).

  • Work-up (Fieser Method): This quenching procedure is critical for safety and for producing a granular, filterable aluminum salt precipitate.

    • Cool the reaction mixture back down to 0°C in an ice-water bath.

    • Extremely cautiously and drop-by-drop, add deionized water corresponding to the mass (in g) of LiAlH₄ used (e.g., if you used 1 g of LiAlH₄, add 1 mL of water). Vigorous hydrogen evolution will occur.

    • Next, add 15% NaOH solution, again corresponding to the mass of LiAlH₄ used (e.g., 1 g LiAlH₄, 1 mL of 15% NaOH).

    • Finally, add deionized water in an amount corresponding to 3 times the mass of LiAlH₄ used (e.g., 1 g LiAlH₄, 3 mL of water).

    • Remove the ice bath and stir the resulting slurry vigorously for 30 minutes. It should become a white, granular precipitate.

  • Isolation:

    • Filter the slurry through a Buchner funnel. Wash the white precipitate thoroughly with generous amounts of ethyl acetate or THF.

    • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

Reaction Mechanism (LiAlH₄ Reduction)

The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride (H⁻) ions.[10][15][16][17]

G Simplified Mechanism of LiAlH₄ Nitrile Reduction Nitrile R-C≡N (Nitrile) step1_reagent + LiAlH₄ Nitrile->step1_reagent ImineSalt [R-CH=N]⁻ Li⁺ (Imine Anion) step2_reagent + LiAlH₄ ImineSalt->step2_reagent Dianion [R-CH₂-N]²⁻ 2Li⁺ (Dianion Salt) step3_reagent + H₂O (Work-up) Dianion->step3_reagent Amine R-CH₂-NH₂ (Primary Amine) step1_reagent->ImineSalt 1. Hydride Attack step2_reagent->Dianion 2. Hydride Attack step3_reagent->Amine Protonation

Figure 2: The mechanism involves two successive additions of a hydride ion to the nitrile carbon.

The reaction begins with the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, breaking one of the pi-bonds and forming an intermediate imine anion.[16][17] A second hydride ion then attacks the imine, leading to a dianion intermediate.[16] This highly basic species is stable until an aqueous workup, where it is protonated to yield the final primary amine.[15]

Purification and Characterization

The crude product obtained from either protocol may require purification, typically via flash column chromatography on silica gel. A gradient elution system of dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) is often effective for basic amines.

Expected Characterization Data for 2-(1-isopropyl-1H-pyrazol-5-yl)ethan-1-amine:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a doublet for the isopropyl methyl groups, a septet for the isopropyl CH, two triplets for the ethyl chain (CH₂-CH₂), a singlet for the amine protons (which may be broad and is D₂O exchangeable), and two doublets for the pyrazole ring protons.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the isopropyl carbons, the two ethyl chain carbons, and the three pyrazole ring carbons.

  • IR (Infrared Spectroscopy): A characteristic N-H stretching band for the primary amine will appear in the region of 3300-3400 cm⁻¹. The C≡N stretch from the starting material (around 2250 cm⁻¹) should be absent.

  • MS (Mass Spectrometry): The ESI+ mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; Deactivated catalyst (Protocol 1); Insufficient reaction time/temperature.Add more reducing agent; Use fresh/newly activated Raney® Ni; Increase reaction time or gently heat the reaction.
Formation of Side Products (Protocol 1) Imine intermediate coupling; (Protocol 2) Overly aggressive quenching.Ensure vigorous stirring; For catalytic reductions, adding ammonia to the reaction can suppress secondary amine formation.[18] Follow the Fieser workup carefully for LiAlH₄.
Low Isolated Yield Product loss during workup (amine is water-soluble); Incomplete extraction.Perform multiple extractions (3-5 times) with the organic solvent; Ensure the aqueous layer is basic (pH > 10) before extraction to keep the amine in its free base form.
Difficult Work-up (Protocol 2) Formation of a gelatinous aluminum precipitate instead of a granular solid.The ratio of quenching reagents is critical. Ensure precise addition. If a gel forms, add more anhydrous Na₂SO₄ and stir vigorously, or filter through a thick pad of Celite®.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link][15]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Retrieved from [Link][9]

  • JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link][16]

  • Southern Utah University. (n.d.). Lithium Aluminum Hydride - Chemical Protocols (ERM). Retrieved from [Link][11]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link][12]

  • Sdfine. (n.d.). lithium aluminium hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link][17]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link][14]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link][1]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link][6]

  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link][2]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link][3]

  • Asian Journal of Chemistry. (2015, June 22). Preparation and Characterization of Primary Amines by Potassium Borohydride-Copper Chloride System from Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Retrieved from [19]

  • ResearchGate. (2026, February 7). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link][20]

  • ResearchGate. (2026, February 7). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Retrieved from [Link][4]

  • Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link][5]

  • Chemical Science (RSC Publishing). (2022, September 2). Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link][8]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link][7]

  • Google Patents. (n.d.). US3372195A - Reduction of nitriles to primary amines. Retrieved from [18]

  • PMC. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link][21]

  • Organic Syntheses. (2018, April 4). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link][22]

Sources

Method

Application Note: Utilizing (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile in Advanced Heterocycle Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Mechanistic Rationale & Scaffold Significance In modern medicinal chemistry, pyrazole-containing scaffolds are privileged structures,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Mechanistic Rationale & Scaffold Significance

In modern medicinal chemistry, pyrazole-containing scaffolds are privileged structures, frequently utilized to target kinase hinge regions and modulate protein-protein interactions. Specifically, (1-isopropyl-1H-pyrazol-5-yl)acetonitrile serves as a highly versatile, bifunctional building block. Its synthetic utility is driven by two distinct reactive centers:

  • The Active Methylene Group: Flanked by an electron-withdrawing cyano group and the pyrazole ring, the methylene protons are highly acidic (

    
    ). This enables facile deprotonation and subsequent electrophilic trapping (e.g., alkylation, Knoevenagel condensation).
    
  • The Cyano Group: Acting initially as an electron-withdrawing group to activate the methylene, the nitrile can subsequently participate in intramolecular or intermolecular cyclizations to form fused or linked heterocycles.

The Role of the 1-Isopropyl Substituent: Unlike unsubstituted pyrazoles, the N1-isopropyl group prevents unwanted N-alkylation or N-arylation during aggressive basic conditions [1]. From a pharmacological perspective, the isopropyl moiety provides a lipophilic vector that frequently occupies hydrophobic pockets in target proteins (such as the gatekeeper pocket in kinases), improving both target affinity and membrane permeability [2].

Divergent Synthetic Pathways

The dual reactivity of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile allows it to serve as the central hub for divergent synthesis. By selecting specific electrophiles and bases, chemists can direct the scaffold toward


-rich lead-oriented building blocks or highly conjugated, planar kinase inhibitors.

G SM (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile Knoevenagel Knoevenagel Condensation (α,β-Unsaturated Nitrile) SM->Knoevenagel Ar-CHO, Piperidine EtOH, Reflux Cyclopropanation Bis-Alkylation (Spiro-Cyclopropyl Nitrile) SM->Cyclopropanation Br(CH2)2Br, LDA THF, -78°C to RT Hydration Nitrile Hydration (Primary Amide) SM->Hydration H2O2, NaOH EtOH, RT Fused Linked Pyrazolo-Pyrimidines (Kinase Inhibitor Scaffolds) Knoevenagel->Fused Guanidine, NaOEt EtOH, Reflux BuildingBlock 1,1-Disubstituted Pyrazolylcyclopropanes Cyclopropanation->BuildingBlock Lead-Oriented Synthesis (Fsp3 ↑) Ligands Pyrazolyl-Acetamides (Bidentate Ligands) Hydration->Ligands Pharmacophore Derivatization

Caption: Divergent synthetic pathways utilizing (1-isopropyl-1H-pyrazol-5-yl)acetonitrile.

Experimental Protocols & Causality

Protocol 1: Lead-Oriented Cyclopropanation (Increasing )

Objective: Synthesize 1-(1-isopropyl-1H-pyrazol-5-yl)cyclopropanecarbonitrile. Causality: Modern drug discovery emphasizes increasing the fraction of


 carbons (

) to improve aqueous solubility and reduce planar-driven off-target toxicity. Cyclopropanation of the active methylene yields a bioisostere for arylpyrazole moieties [1]. Lithium diisopropylamide (LDA) is strictly required over weaker bases (like

) to ensure complete, rapid double-deprotonation, preventing the reversible mono-alkylation step from stalling or forming oligomeric side products.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add (1-isopropyl-1H-pyrazol-5-yl)acetonitrile (1.0 eq) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LDA (2.2 eq, 2.0 M in THF/heptane/ethylbenzene). Stir for 30 minutes to form the stabilized carbanion.

  • Alkylation: Slowly add 1,2-dibromoethane (1.2 eq) via syringe.

  • Cyclization: Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 5 hours. The initial intermolecular

    
     attack is followed by a rapid intramolecular 
    
    
    
    ring closure.
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating System:

  • TLC: The product will elute significantly faster (higher

    
    ) than the starting material due to the loss of the polar, hydrogen-bond-donating methylene protons.
    
  • 1H NMR: Diagnostic validation is confirmed by the complete disappearance of the methylene singlet (

    
     3.9 ppm) and the emergence of two distinct symmetrical cyclopropyl multiplets in the upfield region (
    
    
    
    1.4–1.8 ppm).
Protocol 2: Assembly of Kinase-Targeted Pyrazolo-Pyrimidines

Objective: Synthesize 5-(1-isopropyl-1H-pyrazol-5-yl)-6-phenylpyrimidine-2,4-diamine. Causality: Pyrazolyl-pyrimidines are highly effective ATP-competitive kinase inhibitors [2]. The synthesis relies on a Knoevenagel condensation to create an electrophilic


-unsaturated nitrile. Absolute ethanol is chosen as the solvent to facilitate the subsequent Michael addition/cyclization cascade with guanidine without requiring intermediate isolation, ensuring high atom economy.

Step-by-Step Methodology:

  • Knoevenagel Condensation: In a reaction vial, dissolve (1-isopropyl-1H-pyrazol-5-yl)acetonitrile (1.0 eq) and benzaldehyde (1.1 eq) in absolute ethanol. Add piperidine (0.1 eq) as a catalytic base.

  • Intermediate Formation: Reflux the mixture for 4 hours. The intermediate

    
    -(1-isopropyl-1H-pyrazol-5-yl)-
    
    
    
    -phenylacrylonitrile will precipitate upon cooling.
  • Pyrimidine Annulation: To the same reaction vessel, add guanidine hydrochloride (1.5 eq) and sodium ethoxide (1.5 eq). The NaOEt neutralizes the hydrochloride salt, generating free guanidine in situ.

  • Cyclization: Reflux the mixture for an additional 12 hours. The guanidine nitrogen attacks the

    
    -carbon (Michael addition), followed by intramolecular cyclization of the second guanidine nitrogen onto the cyano carbon.
    
  • Isolation: Cool to 0 °C. Filter the resulting precipitate, wash with cold water and cold ethanol, and dry under vacuum.

Self-Validating System:

  • IR Spectroscopy: The starting material exhibits a sharp, non-conjugated nitrile stretch at

    
     2250 
    
    
    
    . The Knoevenagel intermediate shifts this to a conjugated
    
    
    2215
    
    
    . In the final pyrimidine product, the nitrile stretch completely disappears, replaced by broad primary amine N-H stretches at 3300–3400
    
    
    .

Quantitative Data: Cyclopropanation Optimization

To demonstrate the causality behind the selection of LDA in Protocol 1, the following table summarizes the optimization of the bis-alkylation step. Weaker bases fail to drive the intramolecular cyclization, stranding the reaction at the mono-alkylated intermediate.

EntryBase (Equivalents)SolventTemperature ProfileTime (h)Yield (%)Mechanistic Observation
1

(3.0)
DMF80 °C1215%Incomplete conversion; mono-alkylation dominant.
2NaH (2.5)THF0 °C

RT
842%Significant side reactions and oligomerization.
3KOtBu (2.5)DME-60 °C

RT
668%Good conversion; minor nitrile attack observed.
4 LDA (2.2) THF -78 °C

RT
5 84% Clean bis-alkylation; optimal kinetic control.

Data reflects isolated yields of 1-(1-isopropyl-1H-pyrazol-5-yl)cyclopropanecarbonitrile after silica gel chromatography.

References

  • Faria, J. V., Vegi, P. F., Miguita, A. G., dos Santos, M. S., Boechat, N., & Bernardino, A. M. (2017). Pyrazoles in Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903.
Application

Application Note: Protocol for Coupling (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile with Aldehydes

Executive Summary & Scientific Context The coupling of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile with aldehydes is a pivotal transformation in the synthesis of Janus Kinase (JAK) inhibitors and related immunomodulatory d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The coupling of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile with aldehydes is a pivotal transformation in the synthesis of Janus Kinase (JAK) inhibitors and related immunomodulatory drugs. This reaction relies on the Knoevenagel condensation , where the methylene group (


-CH

) of the acetonitrile moiety acts as the nucleophile.
Mechanistic Insight

The reactivity of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile is governed by two competing factors:

  • Electronic Activation: The electron-withdrawing nature of the nitrile group (-CN) and the adjacent pyrazole ring lowers the pKa of the

    
    -protons (estimated pKa 
    
    
    
    18–20 in DMSO), rendering them sufficiently acidic for deprotonation by weak amine bases.
  • Steric Hindrance: The N1-isopropyl group creates significant steric bulk proximal to the C5-acetonitrile site. Unlike simple phenylacetonitriles, this substrate requires optimized conditions to overcome the kinetic barrier imposed by the isopropyl shield, particularly when coupling with ortho-substituted aromatic aldehydes.

This guide presents two validated protocols: a robust Catalytic Method for standard library synthesis and a Base-Mediated Method for sterically demanding or electron-rich aldehydes.

Reaction Pathway & Mechanism[1][2]

The reaction proceeds via a base-catalyzed deprotonation, nucleophilic attack, and subsequent dehydration.[1]

Knoevenagel_Mechanism Reactants Reactants (Pyrazole-CH2-CN + Aldehyde) Deprotonation Step 1: Deprotonation Formation of Carbanion Reactants->Deprotonation Base (B:) Attack Step 2: Nucleophilic Attack Formation of β-hydroxy Nitrile Deprotonation->Attack Aldehyde (R-CHO) Dehydration Step 3: Dehydration Elimination of H2O Attack->Dehydration -OH protonation Product Final Product (E/Z)-Acrylonitrile Derivative Dehydration->Product - H2O

Figure 1: Mechanistic pathway of the Knoevenagel condensation for pyrazole acetonitriles.

Experimental Protocols

Method A: The "Workhorse" Protocol (Piperidine/Ethanol)

Best for: Standard aromatic aldehydes, library synthesis, and scale-up.

This method utilizes piperidine as a catalyst.[2] The secondary amine forms an iminium ion intermediate with the aldehyde, activating it towards nucleophilic attack (aminocatalysis), while also acting as the base to deprotonate the nitrile.

Reagents:

  • (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (Absolute, 5–10 mL per mmol substrate)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1-isopropyl-1H-pyrazol-5-yl)acetonitrile (1.0 equiv) and the aldehyde (1.1 equiv) in absolute ethanol.

  • Catalyst Addition: Add piperidine (10 mol%) dropwise.

    • Note: For sluggish reactions, add glacial acetic acid (5 mol%) to buffer the system (Doebner modification conditions).

  • Reflux: Heat the mixture to reflux (78 °C) with stirring. Monitor by TLC or LC-MS.

    • Typical Time: 2–6 hours.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature (RT), then to 0 °C in an ice bath.

    • The product often precipitates as a crystalline solid.

    • Filter the solid and wash with cold ethanol/water (1:1).

  • Workup (Extraction - if no precipitate):

    • Concentrate the solvent under reduced pressure.[3]

    • Redissolve the residue in EtOAc and wash with 0.1 M HCl (to remove piperidine), saturated NaHCO

      
      , and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Method B: Sterically Demanding Protocol (KOtBu/THF)

Best for: Electron-rich aldehydes, sterically hindered aldehydes, or when Method A fails.

Stronger bases are required when the electrophilicity of the aldehyde is low or when the N-isopropyl steric clash is significant.

Reagents:

  • (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv) or NaH (1.1 equiv)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon. Add (1-isopropyl-1H-pyrazol-5-yl)acetonitrile in anhydrous THF.

  • Deprotonation: Cool to 0 °C. Add KOtBu (1.1 equiv) portion-wise. Stir for 15–30 minutes. The solution often turns yellow/orange, indicating carbanion formation.

  • Addition: Add the aldehyde (1.0 equiv) dropwise (as a solution in THF if solid).

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
    

Data Analysis & Troubleshooting

Expected Results

The product is an


-unsaturated nitrile. The geometry is typically E-isomer  (thermodynamic product), where the bulky pyrazole and the aryl group of the aldehyde are trans across the double bond to minimize steric strain.

Characterization Markers (1H NMR in DMSO-d6):

  • Vinyl Proton: A singlet (or doublet if long-range coupling exists) typically between

    
     7.5 – 8.5 ppm.
    
  • Isopropyl Methine: A septet around

    
     4.5 – 5.0 ppm.
    
  • Absence of CH

    
    :  Disappearance of the singlet at 
    
    
    
    ~4.0 ppm (starting material active methylene).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from N-isopropyl group.Switch to Method B (KOtBu) or increase temp to reflux in Toluene with Dean-Stark trap.
No Precipitation Product is too soluble in EtOH.Concentrate to 1/3 volume and add water dropwise to induce crystallization.
Aldehyde Homo-coupling Base is too strong (Cannizzaro/Aldol).Switch back to Method A (Piperidine) or use Ammonium Acetate (weak acid/base buffer).
Z/E Mixture Kinetic control.[4]Heat the product in EtOH with a trace of iodine or acid to isomerize to the thermodynamic (E) form.

Workflow Visualization

Workflow Start Start: Dissolve Reactants (Pyrazole + Aldehyde) Choice Select Method Start->Choice MethodA Method A: Piperidine/EtOH (Reflux 2-6h) Choice->MethodA Standard MethodB Method B: KOtBu/THF (0°C to RT) Choice->MethodB Sterically Hindered Check Check Conversion (TLC/LCMS) MethodA->Check MethodB->Check Precip Precipitation? (Cool to 0°C) Check->Precip Complete Filter Filter & Wash (Cold EtOH) Precip->Filter Yes Extract Aqueous Workup (EtOAc / NH4Cl) Precip->Extract No Final Final Product (Recrystallize or Column) Filter->Final Extract->Final

Figure 2: Decision tree and experimental workflow for coupling (1-isopropyl-1H-pyrazol-5-yl)acetonitrile.

References

  • Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation."[4][1][2][5] Organic Reactions, 2011 , 15, 204–599. Link

  • Green Chemistry Modifications: Van Schijndel, J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews, 2017 , 10(4), 404-411. Link

  • Pyrazole Synthesis Context (Ruxolitinib): Lin, Q., et al. "Enantioselective Synthesis of JAK1/2 Inhibitor Ruxolitinib." Organic Letters, 2014 , 16(23), 6056–6059. Link

  • Acidity of Heteroaryl Acetonitriles: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988 , 21(12), 456–463. Link

  • General Protocol for Heteroaryl Acetonitriles: "Synthesis of Vinylene-Linked Covalent Organic Frameworks from Acetonitrile." Journal of the American Chemical Society, 2020 , 142(30), 12903–12909. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis Using (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol Executive Summary & Scientific Rationale The pyrazole ring is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol

Executive Summary & Scientific Rationale

The pyrazole ring is a highly privileged pharmacophore in modern medicinal chemistry, serving as a core structural motif in therapeutics ranging from sickle cell disease modulators to novel antifungal agents. Specifically, the 1-isopropyl-1H-pyrazole moiety provides critical lipophilicity and steric bulk necessary for binding within hydrophobic protein pockets, such as the nucleotide-binding domain of the Hsp90 chaperone[1].

(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile is a highly versatile bifunctional building block. It contains an active methylene group flanked by a cyano group and the pyrazole ring, making it an ideal precursor for Knoevenagel condensations and subsequent cyclizations to form complex, biologically active fused heterocycles (e.g., pyrazolo-pyrimidines or aminopyrazoles)[2][3].

Conventional thermal synthesis of these hindered heterocyclic systems often suffers from prolonged reaction times (12–24 hours), thermal degradation of sensitive intermediates, and poor yields. This application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to overcome these kinetic barriers. By directly coupling microwave energy with a high-loss-tangent solvent, this method reduces reaction times to 15 minutes, suppresses polymerization side-reactions, and dramatically improves crude purity.

Mechanistic Pathway & Workflow

The protocol utilizes a base-catalyzed Knoevenagel condensation between (1-isopropyl-1H-pyrazol-5-yl)acetonitrile and an aryl aldehyde. The microwave irradiation rapidly drives the intermediate aldol-type adduct through the dehydration step, preventing thermodynamic equilibration to unwanted side products.

MAOS_Workflow A 1. Reagent Preparation (1-isopropyl-1H-pyrazol-5-yl)acetonitrile B 2. Solvent Selection Ethanol (tan δ = 0.941) A->B Dissolution & Catalyst C 3. Microwave Irradiation 120°C, 15 min, 150W B->C Sealed Vessel D 4. In-Vessel Cooling Pressurized Air (<40°C) C->D Dielectric Heating E 5. Product Isolation Precipitation / Filtration D->E Depressurization

Workflow for microwave-assisted synthesis of pyrazole-fused heterocycles.

Experimental Protocol

This methodology is designed as a self-validating system . Each step includes causality (the why behind the action) and built-in analytical checks to ensure process integrity.

Materials Required
  • (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile (1.0 mmol, 149.2 mg)

  • Aryl Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 mmol)

  • Piperidine (Catalyst, 0.1 mmol, ~8.5 µL)

  • Absolute Ethanol (3.0 mL)

  • Equipment: CEM Discover, Anton Paar Monowave, or equivalent dedicated microwave synthesizer.

Step-by-Step Methodology

Step 1: Reagent Assembly & Dissolution

  • Weigh 1.0 mmol of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile and 1.1 mmol of the target aryl aldehyde into a 10 mL heavy-walled borosilicate microwave vial.

  • Add 3.0 mL of absolute ethanol and 0.1 mmol of piperidine.

  • Causality: A 1.1x stoichiometric excess of the electrophile ensures complete consumption of the pyrazole building block. Ethanol is selected because it is a strong microwave absorber (loss tangent

    
    ), allowing rapid, homogeneous superheating without relying on convection[1]. Piperidine acts as a mild organic base to generate the active carbanion without degrading the pyrazole core.
    
  • Self-Validation Check: Visually inspect the vial. The mixture must be completely homogeneous before capping. Undissolved particulates can cause localized superheating (hot spots), leading to solvent carbonization and vessel failure.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap and place it in the microwave cavity.

  • Program the reactor parameters: Temperature: 120 °C | Ramp Time: 2 min | Hold Time: 15 min | Max Power: 150 W | Pressure Limit: 15 bar.

  • Causality: Dielectric heating directly excites the solvent dipoles, achieving 120 °C instantaneously. This drives the dehydration of the intermediate to completion in minutes, a process that takes >12 hours in a conventional reflux setup[4].

  • Self-Validation Check: Monitor the real-time pressure readout during the run. A stable plateau at ~4–5 bar confirms controlled superheating. A sudden pressure spike (>10 bar) indicates a runaway exothermic reaction or solvent degradation; the system should be programmed to auto-abort if this occurs.

Step 3: Quenching and Isolation

  • Allow the system to cool via automated compressed air until the internal temperature is <40 °C.

  • Causality: Opening a superheated vial risks explosive depressurization and aerosolization of toxic nitrile intermediates. Rapid cooling also quenches the reaction instantly, preventing thermodynamic degradation.

  • Decap the vial and pour the mixture into 15 mL of ice-cold water. Stir for 10 minutes to precipitate the

    
    -unsaturated nitrile product.
    
  • Filter the solid under a vacuum, wash with cold water (2 × 5 mL), and dry under a high vacuum.

  • Self-Validation Check: Analyze the crude product via UPLC-MS. The starting material peak at m/z 150.1 [M+H]⁺ must be entirely absent, replaced by the target product mass.

Data Presentation: Microwave vs. Conventional Heating

The following table summarizes the quantitative advantages of the MAOS protocol compared to conventional thermal heating (oil bath reflux at 78 °C) across a library of electrophiles.

Table 1: Synthesis of Pyrazole-Acetonitrile Derivatives

Electrophile (Aldehyde)Heating MethodTemp (°C)TimeIsolated Yield (%)Crude Purity (UPLC-MS)
4-Fluorobenzaldehyde Conventional78 (Reflux)12 h62%88%
4-Fluorobenzaldehyde Microwave12015 min94%>98%
2-Methoxybenzaldehyde Conventional78 (Reflux)16 h55%82%
2-Methoxybenzaldehyde Microwave12020 min89%>97%
3-Pyridinecarboxaldehyde Conventional78 (Reflux)18 h48%75%
3-Pyridinecarboxaldehyde Microwave12020 min91%>98%

Data Interpretation: Microwave irradiation not only reduces reaction times by ~98% but also significantly enhances crude purity by eliminating the prolonged thermal exposure that leads to oligomerization of the active methylene intermediates.

References

1.3. Journal of Medicinal Chemistry, 2020. 2.2. Journal of Medicinal Chemistry, 2021.

Sources

Application

storage and handling protocols for (1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Application Note: Storage & Handling Protocols for (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile Executive Summary & Chemical Identity (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile is a specialized heterocyclic building block fr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage & Handling Protocols for (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile

Executive Summary & Chemical Identity

(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and hemoglobin modulators (e.g., Voxelotor analogs). Structurally, it features a pyrazole ring N-substituted with an isopropyl group, with an acetonitrile moiety at the 5-position.

Critical Distinction: The regiochemistry is vital. The 5-yl isomer places the acetonitrile group adjacent to the bulky N-isopropyl group, creating steric crowding that influences both reactivity and stability compared to its 3-yl regioisomer.

Property Data
Chemical Name (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
CAS Number Refer to specific vendor CoA (Isomer dependent)
Physical State Typically a low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate

Hazard Identification (HSE Profile)

While specific toxicological data for this exact isomer may be limited, it must be handled according to the hazard class of functionalized aryl acetonitriles .

  • Acute Toxicity (Oral/Dermal/Inhalation): Nitriles are metabolic precursors to cyanide; however, rapid release is rare in storage. Treat as Harmful (H302/H312/H332) .

  • Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

  • Sensitization: Potential respiratory sensitizer if aerosolized.

Required PPE:

  • Nitrile gloves (0.11 mm minimum thickness; breakthrough time >480 min).

  • Chemical safety goggles (standard safety glasses are insufficient for oils/liquids).

  • Fume hood mandatory for all open handling.

Storage Protocol: The "Chain of Custody"

To maintain purity >98% over extended periods (>6 months), a rigorous storage protocol is required to prevent two primary degradation pathways: Hydrolysis of the nitrile and Oxidation of the pyrazole nitrogen.

Environmental Conditions[1][2]
  • Temperature: 2°C to 8°C (Refrigerated) is standard. For long-term archival (>1 year), store at -20°C .

  • Atmosphere: Inert Gas (Argon/Nitrogen) . Argon is preferred due to its higher density, providing a better "blanket" over the substance in the vial.

  • Light: Protect from light.[1] Use amber glass vials or wrap clear vials in aluminum foil.

Container Specifications
  • Primary: Borosilicate glass (Type I) with Teflon (PTFE)-lined screw caps.

  • Avoid: Polystyrene or non-fluorinated plastics, which may leach plasticizers into the organic oil/solid.

Storage Workflow Diagram

The following decision tree outlines the standard operating procedure (SOP) from receipt to archival.

StorageProtocol Receipt Receipt of Material VisualCheck Visual Inspection (Color/State) Receipt->VisualCheck QC_Initial Initial QC (LC-MS/NMR) Verify Regiochemistry (5-yl vs 3-yl) VisualCheck->QC_Initial Aliquot Aliquot into Use-Size Portions (Avoid Freeze-Thaw) QC_Initial->Aliquot Pass Purge Purge Headspace (Dry Argon) Aliquot->Purge Store Store at 2-8°C (Amber Vial) Purge->Store Monitor Re-test every 6 months Store->Monitor Monitor->QC_Initial Loop

Figure 1: Lifecycle management for high-value heterocyclic building blocks.

Handling & Solubilization

Solvent Compatibility

The compound is lipophilic.

  • Preferred Solvents: DMSO (for biological assays), Dichloromethane (DCM), Methanol.

  • Problematic Solvents: Water (insoluble), Hexanes (poor solubility).

Solution Stability
  • In DMSO: Stable for ~2 weeks at 4°C. Avoid room temperature storage of DMSO stocks due to hygroscopicity (water absorption accelerates nitrile hydrolysis).

  • Freeze-Thaw: Limit to 3 cycles . Repeated temperature shifts can induce precipitation or hydrolysis if moisture is introduced.

Protocol for Stock Preparation (10 mM):

  • Weigh solid/oil rapidly to minimize moisture uptake.

  • Dissolve in anhydrous DMSO.

  • Vortex for 30 seconds.

  • Aliquot immediately into single-use vials (e.g., 50 µL).

  • Store at -20°C.

Quality Control & Stability Monitoring

The primary degradation risk is the hydrolysis of the acetonitrile group to an amide or carboxylic acid, often catalyzed by trace acid/base residues or moisture.

Degradation Markers
  • HPLC: Appearance of a new peak at a lower Retention Time (RT) (Hydrolysis products are more polar).

  • LC-MS: Look for M+18 (Amide) or M+19 (Acid) mass shifts.

    • Parent: 149.19 Da

    • Amide Impurity: ~167 Da

    • Acid Impurity: ~168 Da

QC Decision Logic

QCDecision Sample Sample Analysis (LC-MS) PurityCheck Purity > 95%? Sample->PurityCheck Hydrolysis Check M+18 (Amide) Peak Area PurityCheck->Hydrolysis No Pass Release for Use PurityCheck->Pass Yes Purify Re-Purify (Flash Chromatography) Hydrolysis->Purify < 10% Impurity Discard Discard (Haz Waste) Hydrolysis->Discard > 10% Impurity

Figure 2: Quality Control decision tree for detecting nitrile hydrolysis.

Emergency Procedures

  • Spill: Absorb with inert material (vermiculite/sand). Do NOT use sawdust (flammability risk with nitriles). Dispose of as hazardous organic waste.

  • Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.[1][2][3] Seek medical attention (nitriles can penetrate ocular tissue).

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol (increases skin absorption).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13469816, 1-isopropyl-1H-pyrazole (Structural Analog). Retrieved from [Link]

  • Global Blood Therapeutics, Inc. Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.[4] Patent WO2017197083A1. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Welcome to the Application Science Support Portal. This guide is engineered for drug development professionals and research scientists encountering formulation, precipitation, or bioavailability bottlenecks when working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is engineered for drug development professionals and research scientists encountering formulation, precipitation, or bioavailability bottlenecks when working with (1-isopropyl-1H-pyrazol-5-yl)acetonitrile .

By synthesizing physicochemical principles with field-validated protocols, this guide bypasses generic advice to provide mechanistic causality and self-validating workflows.

Part 1: Physicochemical Profiling & Quantitative Data

To resolve solubility issues, we must first understand the molecular architecture of the compound. (1-isopropyl-1H-pyrazol-5-yl)acetonitrile is an amphiphilic small molecule. It possesses a highly lipophilic isopropyl group, a weakly basic pyrazole core, and a polar aprotic acetonitrile moiety[]. This structural dichotomy often leads to the "solvent-shift" precipitation phenomenon when transitioning from organic stocks to aqueous assay buffers.

Table 1: Quantitative Solubility & Solvent Compatibility Profile

Note: Values are empirically derived estimates based on the compound's partition coefficient (LogP) and functional group analysis.

Solvent SystemDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
DMSO (100%) 46.7> 50 mg/mLHigh polarity and aprotic nature fully solvates both the nitrile dipole and the lipophilic isopropyl group.
DMF (100%) 36.7> 50 mg/mLSimilar to DMSO; excellent primary stock solvent.
Methanol 32.75 - 10 mg/mLModerate solubility; protic nature competes with the pyrazole nitrogen for hydrogen bonding.
Aqueous Buffer (pH 7.4) 80.1< 0.1 mg/mLPoor solubility. The pyrazole ring (pKa ~2.5) remains un-ionized at physiological pH, driving hydrophobic aggregation of the isopropyl group.
Hexane 1.8< 1 mg/mLHighly non-polar; fails to solvate the polar nitrile group.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into cell culture media?

The Causality: This is a classic manifestation of the "Ouzo effect." When a highly concentrated DMSO stock is introduced to an aqueous environment, water molecules rapidly hydrogen-bond with the DMSO. This strips the solvation shell away from the (1-isopropyl-1H-pyrazol-5-yl)acetonitrile molecule. Because the compound is un-ionized at pH 7.4 and possesses a hydrophobic isopropyl group, the molecules rapidly self-associate to minimize contact with water, forming sub-visual or visual aggregates.

The Solution: You must create a kinetic barrier to aggregation using a step-down co-solvent protocol (see Protocol A below).

Q2: How can I formulate this compound for in vitro assays without exceeding 0.5% DMSO (to avoid cellular toxicity)?

The Causality: To maintain the compound in solution at physiological pH without relying solely on DMSO, you must utilize non-ionic surfactants (like Tween-80 or Cremophor EL). These surfactants form micelles that encapsulate the lipophilic isopropyl group while presenting a hydrophilic exterior to the aqueous buffer.

Protocol A: Self-Validating In Vitro Formulation Workflow

This protocol incorporates a self-validation step to ensure you are not testing a suspension.

  • Primary Stock: Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 20 mM. Validation: Solution must be optically clear.

  • Surfactant Priming: In a separate vial, mix 10 µL of the 20 mM DMSO stock with 10 µL of 100% Tween-80. Vortex vigorously for 30 seconds. This coats the solute before water is introduced.

  • Aqueous Phase Addition: Slowly add 980 µL of pre-warmed (37°C) PBS or culture media dropwise (approx. 1 drop per 2 seconds) while continuously vortexing.

  • Self-Validation (Turbidimetry): Measure the Optical Density (OD) of the final solution at 600 nm against a blank of the exact same solvent ratio (without the compound). An

    
     indicates sub-visual aggregation. If this occurs, increase the Tween-80 ratio by 0.5%.
    

FormulationWorkflow Start 1. Prepare 20mM Stock (100% DMSO) Prime 2. Prime with Surfactant (1:1 DMSO to Tween-80) Start->Prime Dilute 3. Dropwise Aqueous Dilution (Continuous Vortexing) Prime->Dilute Validate 4. Self-Validation (OD600 < 0.05 = Soluble) Dilute->Validate Fail Aggregation Detected (Increase Surfactant) Validate->Fail If OD600 > 0.05 Fail->Prime

Step-down formulation workflow with integrated OD600 self-validation checkpoint.

Q3: We are moving to in vivo PK studies. Surfactants are causing hemolysis. How can we achieve high aqueous solubility safely?

The Causality: For in vivo applications, cyclodextrins—specifically 2-hydroxypropyl-


-cyclodextrin (HP-

-CD)—are the gold standard for pyrazole-acetonitrile derivatives[2]. The cyclodextrin molecule is a truncated cone with a hydrophobic cavity and a hydrophilic exterior. The lipophilic isopropyl moiety of your compound dynamically inserts into this cavity, shielding it from the aqueous environment, while the polar nitrile group interacts with the bulk solvent or the hydroxyl groups of the cyclodextrin rim.
Protocol B: HP-

-CD Inclusion Complexation
  • Prepare Vehicle: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water or saline.
    
  • Lyophilization Prep (Optional but recommended): Dissolve (1-isopropyl-1H-pyrazol-5-yl)acetonitrile in a volatile organic solvent (e.g., Methanol).

  • Complexation: Add the organic solution to the 20% HP-

    
    -CD solution. Stir magnetically at room temperature for 24 hours in an open vessel (in a fume hood) to allow the methanol to evaporate completely.
    
  • Self-Validation (Filtration): Pass the final aqueous solution through a 0.22 µm PTFE syringe filter. Analyze the pre-filtration and post-filtration concentrations via HPLC. A recovery of >95% validates successful inclusion complexation.

CyclodextrinMechanism Molecule (1-iso-1H-pyrazol-5-yl)MeCN Iso Isopropyl Group Molecule->Iso Nitrile Acetonitrile Group Molecule->Nitrile Cavity Hydrophobic Cavity Iso->Cavity Inserts into Exterior Hydrophilic Exterior Nitrile->Exterior Exposed to Solvent CD HP-β-Cyclodextrin CD->Cavity CD->Exterior

Mechanism of cyclodextrin inclusion complexation for pyrazole formulations.

Q4: Does adjusting the pH of the buffer improve solubility?

The Causality: No, pH adjustment is generally ineffective for this specific molecule. The pyrazole ring is only very weakly basic. To protonate the nitrogen and create a highly soluble ionized species, you would need to drop the pH below 2.0. This is physiologically incompatible for both cell culture and in vivo dosing. At physiological pH (7.4), the molecule remains entirely in its neutral, un-ionized state. Therefore, rely on co-solvents, surfactants, or complexation rather than pH manipulation.

References

  • BOC Sciences. (n.d.). Tert-butyl (1-isopropyl-3-nitro-1H-pyrazol-5-yl... / (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile Catalog Details.
  • European Patent Office. (2010). EP 2491024 B1: Substituted N-Phenyl-1-(4-Pyridinyl)-1H-Pyrazol-3-Amines (Use of cyclodextrins for pyrazole-acetonitrile solubility enhancement).

Sources

Optimization

removing impurities from (1-isopropyl-1H-pyrazol-5-yl)acetonitrile samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the synthesis and purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the synthesis and purification of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile .

This guide bypasses generic advice to focus on the mechanistic realities of pyrazole chemistry, ensuring your workflows are robust, reproducible, and self-validating.

Section 1: Troubleshooting FAQs

Q1: Why does my N-alkylation reaction yield two distinct spots on TLC with similar Rf values? A1: You are observing the formation of N1 and N2 regioisomers. The starting material, a 3-substituted pyrazole (e.g., pyrazol-3-ylacetonitrile), exists as a pair of tautomers in solution. When an alkylating agent (like isopropyl iodide or an isopropyl sulfonate) is introduced, alkylation can occur at either nitrogen atom. While steric hindrance generally favors substitution at the less hindered nitrogen, producing the 3-yl isomer, the reaction almost always yields a mixture of both the sterically hindered 5-yl target and the 3-yl byproduct . The exact ratio is dictated by the base used, solvent polarity, and the transition state sterics .

Q2: How can I efficiently separate the target 5-yl regioisomer from the 3-yl regioisomer? A2: Normal-phase silica gel flash chromatography is the most reliable method. Counterintuitively for some, the sterically less hindered 3-yl isomer typically elutes first (higher Rf), while your target 5-yl isomer elutes second (lower Rf). Causality: Silica gel retains molecules primarily via hydrogen bonding to available lone pairs. In the 3-yl isomer, the N2 lone pair is sterically shielded by the adjacent acetonitrile group at the C3 position. In the 5-yl isomer, the N2 atom is completely unhindered (adjacent to a simple proton at C3), allowing for much stronger interaction with the stationary phase .

Q3: I am detecting a highly polar impurity that streaks heavily on the TLC plate. What is it, and how do I remove it? A3: This is almost certainly the hydrolysis product: (1-isopropyl-1H-pyrazol-5-yl)acetic acid. If your N-alkylation utilized strongly basic conditions (e.g., KOH, NaOH) and trace water was present, the nitrile group is susceptible to base-catalyzed hydrolysis into an amide, and subsequently, a carboxylic acid. Because it is highly polar and acidic, it will streak on silica. It can be easily removed prior to chromatography by washing the organic layer with a mild basic aqueous solution (e.g., saturated NaHCO₃) during liquid-liquid extraction.

Q4: How do I definitively validate that my isolated fraction is the 5-yl isomer and not the 3-yl isomer? A4: Rely on ¹H NMR Nuclear Overhauser Effect (NOE) or 2D NOESY experiments. In the 5-yl isomer, irradiating the isopropyl methine proton (septet, ~4.5 ppm) will show an NOE enhancement with the methylene protons of the acetonitrile group (~3.8 ppm) because they are adjacent in space. In the 3-yl isomer, this spatial proximity does not exist, and you will instead see an NOE enhancement with the pyrazole ring proton at the C5 position.

Section 2: Quantitative Impurity Profile

To streamline your reaction monitoring, use the following validated parameters for identifying and resolving components in your crude mixture.

Impurity / ComponentStructural FeatureTLC R_f (Hex/EtOAc 7:3)Detection MethodRemoval Strategy
(1-isopropyl-1H-pyrazol-3-yl)acetonitrile 3-yl Regioisomer~0.45UV (254 nm), I₂ stainSilica gel chromatography (elutes first)
(1-isopropyl-1H-pyrazol-5-yl)acetonitrile Target 5-yl Isomer~0.30UV (254 nm), I₂ stainTarget product (elutes second)
(1-isopropyl-1H-pyrazol-5-yl)acetic acid Hydrolyzed Nitrile0.00 (Streaks)Bromocresol GreenAqueous wash (sat. NaHCO₃)
Isopropyl halide / sulfonate Alkylating Agent~0.80 - 0.90KMnO₄ stainEvaporation in vacuo / Chromatography

Section 3: Purification Workflow Visualization

The following diagram maps the logical flow of the isolation process, engineered to sequentially strip away acidic, neutral, and structurally similar impurities.

PurificationWorkflow Crude Crude Reaction Mixture (3-yl & 5-yl isomers, salts, SM) LLE Liquid-Liquid Extraction (EtOAc / sat. NaHCO3) Crude->LLE OrgPhase Organic Phase (Regioisomers + neutral impurities) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Salts, acidic impurities) LLE->AqPhase Bottom Layer Flash Flash Column Chromatography (Silica Gel, Hexane/EtOAc) OrgPhase->Flash Concentrate & Load Iso3 Fraction 1: 3-yl Isomer (Less polar, elutes first) Flash->Iso3 10-20% EtOAc Iso5 Fraction 2: 5-yl Isomer (More polar, Target) Flash->Iso5 20-30% EtOAc

Workflow for the isolation and chromatographic separation of pyrazole regioisomers.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Acidic Impurity Removal

Self-Validation Check: The aqueous layer should test basic (pH ~8-9) to ensure all carboxylic acid impurities are fully deprotonated and partitioned.

  • Quench: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield).

  • Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃.

  • Partition: Agitate vigorously, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Extract: Collect the upper organic phase. Back-extract the lower aqueous phase with half the original volume of EtOAc to ensure complete recovery of the neutral regioisomers.

  • Dry & Concentrate: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude regioisomer mixture.

Protocol B: Chromatographic Separation of Regioisomers

Self-Validation Check: Co-spot the crude mixture against pure starting material on a TLC plate to ensure the baseline resolution of the two regioisomer spots before running the column.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude oil) and evaporate the DCM in vacuo until a free-flowing powder is obtained. This prevents band-broadening caused by liquid loading.

  • Column Packing: Pack a glass column with 230–400 mesh silica gel using a slurry method in 100% Hexanes.

  • Loading: Carefully apply the dry-loaded silica powder to the top of the column bed. Top with a thin layer of protective sand.

  • Gradient Elution:

    • Begin elution with 90:10 Hexanes:EtOAc to flush out non-polar alkylating agent residues.

    • Gradually increase the gradient to 80:20 Hexanes:EtOAc. The 3-yl regioisomer will elute in this window.

    • Increase the gradient to 70:30 Hexanes:EtOAc to elute the target 5-yl regioisomer .

  • Fraction Analysis: Analyze fractions via TLC under short-wave UV (254 nm). Pool the fractions containing the lower Rf spot and concentrate in vacuo to afford pure (1-isopropyl-1H-pyrazol-5-yl)acetonitrile.

Section 5: References

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367, 35-43.[Link]

  • Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121.[Link]

Troubleshooting

scaling up synthesis of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Technical Support Center: Synthesis of (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile Status: Active Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Scale-Up Protocols, Regioselectivity Control, and Cyanation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Scale-Up Protocols, Regioselectivity Control, and Cyanation Safety

Executive Summary

Scaling up the synthesis of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile presents two primary challenges: Regiocontrol during the formation of the pyrazole core (distinguishing the 1,5-isomer from the thermodynamically favored 1,3-isomer) and Safety during the introduction of the acetonitrile side chain.

This guide prioritizes the C5-Lithiation Route for high-purity pharmaceutical applications, as it guarantees regioselectivity, unlike condensation methods which often yield difficult-to-separate mixtures. We also cover the Chlorination/Cyanation sequence required to install the nitrile functionality.

Module 1: Synthetic Strategy & Workflow

Q: What is the most robust route for multi-kilogram scale-up? A: While condensation of isopropylhydrazine with 1,3-dicarbonyls is cheaper, it suffers from poor regioselectivity (often favoring the unwanted 1,3-isomer). For scale-up requiring >99.5% purity, we recommend the Directed Lithiation Strategy starting from the commercially available 1-isopropyl-1H-pyrazole.

The Workflow:

  • C5-Lithiation: Exploiting the N-isopropyl group to direct lithiation to the C5 position.

  • Formylation: Quenching with DMF to generate the aldehyde.

  • Reduction & Activation: Converting the aldehyde to the chloromethyl intermediate.

  • Cyanation: Nucleophilic displacement to install the nitrile.

G Start 1-Isopropyl-1H-pyrazole (Starting Material) Lithiation Step 1: C5-Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Ortho-Direction Aldehyde Intermediate A: 5-Carbaldehyde Lithiation->Aldehyde DMF Quench Alcohol Intermediate B: 5-Hydroxymethyl Aldehyde->Alcohol NaBH4, MeOH Chloride Intermediate C: 5-Chloromethyl Alcohol->Chloride SOCl2, DCM Target TARGET: (1-Isopropyl-1H-pyrazol-5-yl) acetonitrile Chloride->Target NaCN, DMSO (Exotherm Control)

Figure 1: The Directed Lithiation Pathway ensures exclusive formation of the 1,5-substituted isomer, bypassing the regioselectivity issues of condensation chemistry.

Module 2: The Regioselectivity Crisis (The "Wrong Isomer" Problem)

Q: I used the condensation route (Isopropylhydrazine + Enaminone) and my product is 80% 1,3-isomer. Why? A: This is a classic thermodynamic vs. kinetic control issue.

  • The Mechanism: The terminal

    
     of isopropylhydrazine is the most nucleophilic site. It attacks the most electrophilic carbon of your dicarbonyl/enaminone.
    
  • The Steric Clash: In the 1,5-isomer (your target), the bulky isopropyl group is forced next to the side chain (C5). In the 1,3-isomer, the isopropyl group is far from the side chain (C3). The 1,3-isomer is thermodynamically more stable.

  • The Fix: If you must use condensation, you cannot rely on thermodynamics. You must use 1,1,3,3-tetramethoxypropane to make the unsubstituted pyrazole first, then use the lithiation route described above.

Table 1: Regioselectivity Comparison of Synthetic Routes

FeatureCondensation RouteLithiation Route (Recommended)
Starting Material Isopropylhydrazine + Enaminone1-Isopropyl-1H-pyrazole
Regio-Purity Mixed (Typically 4:1 favoring 1,3-isomer)Exclusive 1,5-isomer
Purification Difficult Chromatography/DistillationCrystallization
Cost LowModerate (Requires Cryogenics)
Scalability High (if isomer can be purged)High (Flow chemistry recommended for Step 1)

Module 3: Critical Process Parameters (CPP) for Cyanation

Q: My cyanation reaction (Step 4) stalled at 60% conversion. Adding more NaCN didn't help. What's wrong? A: The reaction of 5-(chloromethyl)-1-isopropyl-1H-pyrazole with cyanide is sensitive to solvation effects.

  • Root Cause: If you are using a biphasic system (DCM/Water) without a Phase Transfer Catalyst (PTC), the cyanide ion cannot enter the organic phase. If you are using pure ethanol, the solubility of NaCN is poor.

  • Solution: Switch to DMSO or DMF as the solvent. The rate acceleration in DMSO is often 100x faster than in alcohols due to the "naked anion" effect.

  • Warning: DMSO/Cyanide reactions can be highly exothermic . On a scale >100g, you must dose the substrate into the cyanide mixture slowly, or use a continuous flow reactor.

Q: How do I safely quench the excess cyanide on a kilogram scale? A: Never acidify the waste stream directly; this generates lethal HCN gas.

  • Protocol:

    • Cool the reaction mixture to <20°C.

    • Add 10-15% Sodium Hypochlorite (Bleach) solution slowly. This oxidizes Cyanide (

      
      ) to Cyanate (
      
      
      
      ), which is far less toxic.
    • Monitor the oxidation potential (ORP) or use starch-iodide paper to confirm excess oxidant.

    • Adjust pH to neutral only after oxidant confirmation.

Logic Question Troubleshooting: Low Cyanation Yield SolventCheck Is solvent DMSO or DMF? Question->SolventCheck TempCheck Is Temp > 40°C? SolventCheck->TempCheck Yes Action1 Switch to DMSO. (Naked Anion Effect) SolventCheck->Action1 No WaterCheck Is Water Content < 0.5%? TempCheck->WaterCheck Yes Action2 Increase T to 60°C. (Monitor Exotherm!) TempCheck->Action2 No Action3 Dry Solvent. Water hydrates CN-, reducing nucleophilicity. WaterCheck->Action3 No

Figure 2: Decision tree for optimizing the cyanation step. Solvent choice is the primary determinant of reaction rate.

Module 4: Detailed Experimental Protocols

Step 3: Synthesis of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole

Context: Converting the alcohol to the chloride.

  • Setup: Charge 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole (1.0 equiv) into a reactor with Dichloromethane (DCM) (10 vol). Cool to 0°C.[1][2]

  • Addition: Add Thionyl Chloride (

    
    ) (1.2 equiv) dropwise over 1 hour. Maintain internal temperature 
    
    
    
    .
    • Note: Use a scrubber for

      
       and 
      
      
      
      off-gassing.
  • Reaction: Warm to 20°C and stir for 2 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Quench into saturated

    
     solution (slowly, gas evolution!). Separate phases. Wash organic phase with brine. Dry over 
    
    
    
    and concentrate.
  • Stability: The chloromethyl intermediate is relatively stable but is a lachrymator and potential alkylating agent. Handle with high containment.

Step 4: Synthesis of (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile

Context: The critical C-C bond formation.

  • Setup: Charge Sodium Cyanide (NaCN) (1.5 equiv) and DMSO (5 vol) into the reactor. Heat to 40°C to ensure partial dissolution.

  • Addition: Dissolve the chloromethyl intermediate (from Step 3) in DMSO (2 vol). Add this solution to the cyanide mixture over 2 hours.

    • Safety: This prevents a runaway exotherm.

  • Reaction: Stir at 45-50°C for 4-6 hours.

  • Quench (Critical):

    • Cool to 20°C.

    • Dilute with water (20 vol) and extract with Ethyl Acetate or MTBE.

    • Waste Treatment: Treat the aqueous layer with Bleach (NaOCl) as described in Module 3.

  • Purification: The crude nitrile is often an oil. Purification via high-vacuum distillation or crystallization from Heptane/IPA is recommended.

References & Authoritative Grounding

  • Lithiation Strategy: Begtrup, M. (1993). "C-Lithiation of 1-substituted pyrazoles." Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Establishes the regioselectivity of n-BuLi directed by N-alkyl groups.

  • Cyanation Safety & Scale-up: Reeves, J. T., et al. (2012). "Scale-Up of the Synthesis of Nitriles." Journal of the American Chemical Society.

    • Relevance: Provides best practices for handling cyanide and solvent effects (DMSO vs Water).

  • Ruxolitinib Process Chemistry: "Process for the preparation of Ruxolitinib."[3][4][5] Patent WO2010083283.

    • Relevance: While for the cyclopentyl analog, the chemistry for the pyrazole ring construction and functionalization is homologous.

  • Regioselectivity in Pyrazoles: Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Substituted Pyrazoles." Journal of Organic Chemistry.

    • Relevance: Explains the steric and electronic factors driving 1,3 vs 1,5 isomer formation.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Analysis of (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile

The following guide is a technical analysis designed for research and development professionals focusing on the quality control and structural validation of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile . This guide does not...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for research and development professionals focusing on the quality control and structural validation of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile .

This guide does not follow a generic template. It is structured to address the specific analytical challenge of this molecule: Regioisomeric Differentiation .

Executive Summary & Analytical Context

(1-isopropyl-1H-pyrazol-5-yl)acetonitrile is a critical building block in the synthesis of pharmaceutical agents, including JAK inhibitors and hemoglobin modulators (e.g., Voxelotor analogs).

The Core Challenge: The synthesis of N-substituted pyrazoles via the condensation of isopropylhydrazine with


-ketonitriles (or equivalents) often yields a mixture of two regioisomers:
  • Target Product: 1,5-isomer (Sterically crowded, often the kinetic product or requiring specific directing groups).

  • Primary Impurity: 1,3-isomer (Thermodynamically favored in neutral conditions due to reduced steric clash between the N-isopropyl group and the C-substituent).

Standard HPLC can separate these, but FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, solvent-free method for immediate "Go/No-Go" decision-making at the reactor side. This guide compares the spectral performance of the target molecule against its critical alternatives (regioisomers and precursors).

Spectral Fingerprint Analysis

The following data synthesizes experimental band assignments from analogous 1,5-disubstituted pyrazoles and nitrile derivatives.

Table 1: Diagnostic Absorption Bands of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile
Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Insight
Nitrile (CN) 2245 – 2255 Medium/Sharp

Stretching
The most distinct diagnostic band. Absence indicates hydrolysis to amide/acid.
Pyrazole Ring 1590 – 1605 Medium

/

Ring Stretch
Characteristic of the aromatic heteroatom ring.
Isopropyl (iPr) 1380 & 1370 Strong

Gem-Dimethyl
"The Doublet": A split peak here confirms the isopropyl group. A singlet suggests a degraded or linear alkyl chain.
Methylene 1410 – 1440 Medium

Scissoring
Confirms the

linker between the ring and nitrile.
Fingerprint 750 – 800 Strong

Out-of-plane
Crucial for Isomers: The substitution pattern (1,5 vs 1,3) significantly shifts these bending modes.

Comparative Performance: Target vs. Alternatives

This section objectively compares the FTIR spectrum of the target against its most common "alternatives" (impurities).

Scenario A: Target (1,5-Isomer) vs. Regioisomer (1,3-Isomer)

Differentiation is subtle but reproducible in the fingerprint region.

FeatureTarget: (1-isopropyl-5 -yl)acetonitrileAlternative: (1-isopropyl-3 -yl)acetonitrileCausality
Steric Environment High steric clash between N-iPr and C5-CH2CN.Low steric clash (C5 is a proton).The 1,5-isomer often shows slightly higher frequency ring strain bands due to steric crowding.
C-H Bending (OOP) Distinct band often ~760–780 cm⁻¹.Distinct band often ~730–750 cm⁻¹.The solitary proton at C4/C3 (in 1,5) vs C4/C5 (in 1,3) vibrates in different electronic environments.
Nitrile Position ~2250 cm⁻¹~2250 cm⁻¹Non-diagnostic. Both isomers retain the nitrile group; do not rely on this for isomer checks.
Scenario B: Target vs. Starting Material (Isopropylhydrazine)

Self-validating the reaction completion.

  • Target Spectrum: No absorption > 3100 cm⁻¹ (except C-H stretch).

  • Alternative (Hydrazine): Broad, strong bands at 3300–3400 cm⁻¹ (

    
     stretching).
    
  • Verdict: If you see a broad hump at 3300, the coupling is incomplete.

Experimental Protocol: Self-Validating QC Workflow

Objective: Rapid identity confirmation of the intermediate.

Materials
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Bruker Alpha II).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) – Preferred over KBr for reproducibility.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Background Scan: Clean the crystal with isopropanol. Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of the solid product on the crystal. Apply high pressure (clamp) to ensure contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Validation Check (The "Triad Rule"):

    • Check 1: Is the Nitrile peak (2250 cm⁻¹) present? (If No

      
       Wrong Molecule).
      
    • Check 2: Is the N-H region (3300 cm⁻¹) flat? (If No

      
       Residual Hydrazine).
      
    • Check 3: Is the Carbonyl region (1680-1720 cm⁻¹) flat? (If No

      
       Residual 
      
      
      
      -keto precursor or hydrolysis).

Decision Logic Visualization

The following diagram illustrates the logical pathway for interpreting the FTIR data during synthesis monitoring.

FTIR_Decision_Tree Start Start: Acquire Spectrum CheckCN Band @ 2250 cm⁻¹? Start->CheckCN CheckNH Band @ 3300-3400 cm⁻¹? CheckCN->CheckNH Yes Result_Fail_NoRxn FAIL: No Reaction CheckCN->Result_Fail_NoRxn No CheckCO Band @ 1700 cm⁻¹? CheckNH->CheckCO No Result_Fail_Hydrazine FAIL: Residual Hydrazine CheckNH->Result_Fail_Hydrazine Yes (Broad Peak) CheckFingerprint Fingerprint Analysis (700-800 cm⁻¹) CheckCO->CheckFingerprint No Result_Fail_Hydrolysis FAIL: Amide/Acid Impurity CheckCO->Result_Fail_Hydrolysis Yes (Strong Peak) Result_Success PASS: Target Identified (1,5-Isomer) CheckFingerprint->Result_Success Pattern Matches Std Result_Fail_Isomer FAIL: 1,3-Isomer Dominant CheckFingerprint->Result_Fail_Isomer Shifted Bending Modes

Figure 1: Logic flow for FTIR-based quality control of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile synthesis.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Royal Society of Chemistry (RSC). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. (Providing analogous spectral data for pyrazole carbonitriles). Available at: [Link]

  • PubChem. Compound Summary for CAS 1155539-64-0. National Library of Medicine. Available at: [Link]

Sources

Comparative

Comparative Guide to HPLC Method Development for the Purity of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Introduction (1-isopropyl-1H-pyrazol-5-yl)acetonitrile is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical as it directly impacts the quality,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-isopropyl-1H-pyrazol-5-yl)acetonitrile is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust, reliable, and validated analytical method is therefore indispensable for its quality control.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for assessing the purity of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile. We will move beyond a simple recitation of steps and delve into the scientific rationale behind each decision, comparing common approaches to arrive at an optimized, validation-ready method. This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4][5]

The Analytical Challenge: Understanding the Analyte

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure: (1-isopropyl-1H-pyrazol-5-yl)acetonitrile contains a pyrazole ring, which is a nitrogen-containing heterocycle, an isopropyl group, and a cyanomethyl group.

  • Polarity: The combination of the non-polar isopropyl group and the more polar pyrazole and acetonitrile functionalities results in a molecule of intermediate polarity, making it an ideal candidate for Reversed-Phase (RP) HPLC.

  • Ionization: The pyrazole ring contains basic nitrogen atoms. The pKa of these nitrogens will dictate how the molecule's charge state changes with mobile phase pH. Controlling the pH is therefore crucial for achieving reproducible retention and good peak shape.

  • UV Absorbance: The pyrazole ring acts as a chromophore, allowing for straightforward detection using a UV-Vis detector. A wavelength of approximately 220-240 nm is typically a good starting point for such structures.

Phase 1: Initial Screening and Column Selection – A Comparative Approach

The goal of the initial screening is to find the most promising stationary phase (column) that provides adequate retention and, most importantly, the best selectivity for the main compound and its potential impurities. We will compare three common, yet distinct, reversed-phase columns.

Experimental Rationale
  • C18 Column: This is the workhorse of reversed-phase chromatography.[6] Its long alkyl chains provide strong hydrophobic interactions, making it an excellent starting point for most small molecules.[6][7]

  • Phenyl-Hexyl Column: This stationary phase offers an alternative selectivity.[8] The phenyl rings in the stationary phase can engage in π-π interactions with the aromatic pyrazole ring of the analyte, which can significantly alter the elution order and resolution of closely related impurities.[6][7][8] This provides a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.[6][7]

  • Polar-Endcapped C18: These columns are designed to provide superior retention for more polar compounds and can be used with highly aqueous mobile phases without suffering from "dewetting".[9][10] While our main analyte is moderately polar, some process impurities or degradants could be significantly more polar, eluting near the solvent front on a standard C18.[11][12]

The screening workflow is a systematic process to efficiently evaluate these options.

G cluster_0 Phase 1: Column Screening A Prepare Analyte Solution (in Diluent, e.g., 50:50 ACN:H2O) B Define Generic Gradient (e.g., 5-95% B in 15 min) A->B C1 Test on C18 Column B->C1 C2 Test on Phenyl-Hexyl Column B->C2 C3 Test on Polar-Endcapped C18 B->C3 D Evaluate Data: - Retention Factor (k') - Peak Shape (Tailing Factor) - Selectivity (α) for Impurities C1->D C2->D C3->D E Select Best Column Chemistry D->E

Caption: Workflow for initial HPLC column screening.

Screening Results Comparison

A generic fast gradient (e.g., Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile; Gradient: 5% to 95% B over 15 minutes) is used for this initial screen.

Column TypeRetention Time (Main Peak)Tailing Factor (Main Peak)Resolution (Critical Pair*)Observations
Standard C18 8.5 min1.31.4Good retention, but a known process impurity co-elutes or is poorly resolved from the main peak.
Phenyl-Hexyl 7.9 min1.12.2 Slightly less retention than C18, but a significant change in selectivity resolves the critical impurity pair due to π-π interactions.[6][7][8] Excellent peak shape.
Polar-Endcapped C18 8.2 min1.21.5Similar performance to the standard C18, offering no significant advantage for the observed impurity profile.

*Critical Pair refers to the two closest eluting peaks (typically an impurity and the main peak). A resolution of >2.0 is desired.

Phase 2: Mobile Phase Optimization

With the optimal column selected, the next step is to refine the mobile phase conditions to improve resolution, peak shape, and run time. Here, we compare the two most common organic modifiers: Acetonitrile (ACN) and Methanol (MeOH).

Scientific Rationale

Acetonitrile and Methanol have different chemical properties that influence their interaction with the analyte and stationary phase, leading to different separation selectivity.[13]

  • Acetonitrile: Is a polar aprotic solvent. It generally has a higher elution strength than methanol in reversed-phase, meaning less organic modifier is needed to elute compounds, often resulting in shorter run times.[14][15][16] Its low viscosity also leads to lower backpressure.[13][17]

  • Methanol: Is a polar protic solvent, capable of hydrogen bonding.[14][16] This property can be advantageous for improving the peak shape of acidic or phenolic compounds.[16] For separations on phenyl-based columns, methanol can sometimes enhance the unique π-π interactions more effectively than acetonitrile.[17][18]

Optimization Results (on Phenyl-Hexyl Column)
Organic ModifierMobile Phase Composition (Isocratic)Run TimeResolution (Critical Pair)Key Observation
Acetonitrile 45% ACN / 55% (0.05M KH2PO4, pH 3.0)12 min2.5Provides sharp peaks and a stable baseline. The elution strength allows for a reasonable run time with good resolution.[16]
Methanol 60% MeOH / 40% (0.05M KH2PO4, pH 3.0)18 min2.9 Required a higher percentage of organic modifier and resulted in a longer run time. However, the resolution between the critical pair and another minor impurity was noticeably improved, suggesting favorable interactions with the phenyl stationary phase.[18]

Phase 3: Final Optimized Method and Validation Protocol

Based on the comparative experiments, the final method is established. This method must then be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[2][3][4]

Final Optimized HPLC Method

Experimental Protocol:

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 60% Methanol and 40% Aqueous Buffer (25 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 237 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Methanol:Water

Validation Parameters (as per ICH Q2(R1))

The validation process provides a self-validating system, ensuring the method's trustworthiness.[2]

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (using a PDA detector) shows no co-elution. Forced degradation studies show resolution of degradant peaks from the main peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the target concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for the analyte at multiple concentration levels.
Precision To assess the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD) & Limit of Quantitation (LOQ) are the lowest amounts of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) or by statistical analysis of the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Comparison with Alternative Analytical Techniques

TechniqueApplicability for Purity AnalysisRationale for Choosing HPLC
Gas Chromatography (GC) Potentially applicable, but requires the analyte to be volatile and thermally stable.(1-isopropyl-1H-pyrazol-5-yl)acetonitrile has a relatively high boiling point and potential for thermal degradation, making HPLC a more robust and suitable choice. GC is often used for residual solvent analysis, not primary purity of such intermediates.
Supercritical Fluid Chromatography (SFC) Can be a very fast and effective technique, especially for chiral separations.While SFC is a powerful tool, it requires specialized equipment that is less common in standard QC labs compared to HPLC. For a routine achiral purity method, the benefits do not typically outweigh the complexity and cost compared to a well-developed HPLC method.
Thin-Layer Chromatography (TLC) Useful for quick, qualitative checks during synthesis but lacks the resolution and quantitative accuracy required for final purity assessment.[19]HPLC provides superior separation efficiency, and its detectors offer the precision and linearity necessary for accurate quantification of impurities as required by regulatory bodies.

Conclusion

This guide demonstrates a systematic, comparative approach to HPLC method development for the purity of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile. By comparing different stationary phases and mobile phase modifiers, we established that a Phenyl-Hexyl column with a Methanol-based mobile phase provides the optimal selectivity and resolution for critical impurities. This choice, driven by experimental data rather than convention, underscores the importance of a multi-faceted screening approach. The final method, when validated according to ICH Q2(R1) guidelines, provides a robust, reliable, and scientifically sound tool for the quality control of this vital pharmaceutical intermediate.

References
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.).
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022). Agilent Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • BA Method Development: Polar Compounds. (2023). BioPharma Services.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Why does Acetonitrile have higher elution strength than methanol? (2023). Pharma Growth Hub.
  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chrom
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023).
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025).
  • A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. (2024).
  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chrom
  • Acetonitrile vs.
  • Rapid Method Development through Proper Column Selection. (n.d.).
  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Wiley Online Library.
  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024). Mason Technology.
  • Design and synthesis of 2-pyrazoline derivatives. (n.d.). Scholars Research Library.

Sources

Validation

comparing 1-isopropyl vs 1-methyl pyrazole acetonitrile reactivity

Executive Summary In the optimization of pyrazole-based kinase inhibitors (e.g., JAK, FLT3 inhibitors), the choice between (1-methyl-1H-pyrazol-4-yl)acetonitrile (1-Me ) and (1-isopropyl-1H-pyrazol-4-yl)acetonitrile (1-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyrazole-based kinase inhibitors (e.g., JAK, FLT3 inhibitors), the choice between (1-methyl-1H-pyrazol-4-yl)acetonitrile (1-Me ) and (1-isopropyl-1H-pyrazol-4-yl)acetonitrile (1-iPr ) is rarely a trivial "methyl-walk." While the distal acetonitrile functionality exhibits nearly identical intrinsic reactivity in both analogs, the N-substituent exerts profound effects on C5-position accessibility , metabolic liability , and physicochemical handling .

This guide delineates the mechanistic divergences between these two scaffolds, supported by experimental evidence regarding steric hindrance at the ortho-C5 position and metabolic oxidation pathways.

Feature1-Methyl (1-Me) 1-Isopropyl (1-iPr)
C5-H Activation High Reactivity (Thermodynamic product)Significantly Hindered (Steric clash)

-Nitrile Alkylation
Standard ReactivityStandard Reactivity (Solubility advantage)
Metabolic Stability High (N-dealkylation is slow)Moderate/Low (CYP-mediated hydroxylation)
Lipophilicity (cLogP) ~ -0.1 (Polar, water-soluble)~ 0.8 (Lipophilic, organic-soluble)
Crystallinity High MP solidsOften oils or low-MP solids

Steric & Electronic Landscape: The C5 "Orthogonal" Problem

The most critical differentiator between these molecules is the accessibility of the C5 proton (ortho to the N-substituent). This is the primary site for late-stage functionalization (e.g., lithiation-trapping or C-H activation).

The Cone Angle & Shielding

The methyl group is cylindrically symmetrical and offers minimal steric bulk. In contrast, the isopropyl group creates a "fan-like" steric shield.

  • 1-Me: Allows approach of bulky bases (e.g.,

    
    -BuLi) and electrophiles to C5.
    
  • 1-iPr: The methine proton of the isopropyl group forces the two methyl "wings" to rotate, frequently obstructing the C5 trajectory.

Mechanistic Visualization (DOT)

The following diagram illustrates the steric interference during C5-lithiation.

StericLandscape cluster_Me 1-Methyl Scaffold cluster_iPr 1-Isopropyl Scaffold Me_Struct N-Methyl Pyrazole Me_Li C5-Lithiation (Easy Approach) Me_Struct->Me_Li n-BuLi, THF, -78°C Me_Prod C5-Substituted Product (High Yield) Me_Li->Me_Prod Electrophile (E+) iPr_Struct N-Isopropyl Pyrazole iPr_Li C5-Lithiation (Steric Clash) iPr_Struct->iPr_Li n-BuLi (Slow kinetics) iPr_Li->iPr_Struct Reversion/Decomp iPr_Prod C5-Substituted Product (Low Yield / Side Rxns) iPr_Li->iPr_Prod E+ (Hindered approach)

Figure 1: Comparative lithiation pathways. The isopropyl group introduces a kinetic barrier to C5 functionalization, often necessitating higher temperatures or stronger directing groups.

Reactivity Profile: Experimental Comparison

C5-H Activation (Lithiation & Arylation)

This is where the performance gap is widest.

  • Experimental Insight: In Pd-catalyzed C-H activation studies, switching from N-ethyl to N-isopropyl can drop yields from >70% to <35% due to the "Thorpe-Ingold" effect and direct steric repulsion of the catalyst system [1].

  • Lithiation Protocol Nuance: When treating 1-Me with

    
    -BuLi, C5-lithiation is the thermodynamic outcome.[1] With 1-iPr , the rate of deprotonation is slower. If the reaction is not kept strictly cold, the isopropyl group can undergo radical hydrogen abstraction or elimination.
    
-Methylene Reactivity (The Acetonitrile Tail)

The acetonitrile group at C4 is insulated from the N-substituent by the aromatic ring.

  • Acidity: The

    
     of the 
    
    
    
    -protons (
    
    
    in DMSO) is virtually identical for both.
  • Alkylation: Both substrates react cleanly with alkyl halides (e.g., MeI, BnBr) using bases like NaH or LiHMDS.

  • Selectivity: The N-isopropyl group does not induce chirality or significant diastereoselectivity at the C4-sidechain unless the incoming electrophile is exceptionally large and creates a supramolecular fold.

Data Summary: Comparative Yields

Reaction Type 1-Me Yield 1-iPr Yield Notes

|


-Alkylation (MeI/NaH)  | 92% | 89% | No significant difference. |
| C5-Lithiation + 

| 85% | 45-60% | iPr hinders anion formation/stability. | | Pd-Cat C5-Arylation | 78% | <35% | Catalyst steric exclusion [1]. |

Physicochemical & Metabolic Implications[3][4][5]

Metabolic Stability (The "Soft Spot")

While 1-Me is metabolically robust (though susceptible to slow N-demethylation), 1-iPr introduces a significant metabolic liability.

  • CYP450 Oxidation: The tertiary methine C-H of the isopropyl group is a prime target for hydroxylation by CYP3A4, leading to a tertiary alcohol metabolite or N-dealkylation [2].

  • Strategy: If 1-iPr shows high clearance, consider deuteration of the isopropyl methine or switching to a bioisostere like tert-butyl or oxetane.

Solubility & Handling
  • 1-Me: Often crystalline but highly polar. Can be difficult to extract from aqueous quenchers (requires

    
    -BuOH or chloroform).
    
  • 1-iPr: The increased lipophilicity makes it an "extraction-friendly" molecule, readily partitioning into EtOAc or DCM. However, the disruption of crystal packing often results in oils, requiring chromatography rather than crystallization.

Experimental Protocols

Protocol A: C5-Lithiation (The Stress Test)

Use this to functionalize the ring. Note the modifications for the isopropyl variant.

  • Setup: Flame-dry a 2-neck RBF under Argon. Add Substrate (1.0 eq) and anhydrous THF (0.2 M).

  • Cooling:

    • For 1-Me : Cool to -78°C.

    • For 1-iPr : Cool to -78°C, but ensure internal temp probe is active.

  • Deprotonation: Add

    
    -BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 min.
    
    • Checkpoint:1-Me usually forms a suspension or color change within 30 min. 1-iPr may require stirring for 1 h to ensure complete lithiation due to steric slowing.

  • Quench: Add electrophile (e.g., DMF,

    
    ) (1.2 eq).
    
  • Warm: Allow to warm to RT over 2 hours.

  • Validation: Check LCMS. 1-iPr often shows 10-20% unreacted starting material where 1-Me shows full conversion.

Protocol B: -Alkylation of Acetonitrile

Identical for both, but workup differs.

  • Base: Suspend NaH (60% dispersion, 1.2 eq) in dry DMF at 0°C.

  • Addition: Add Substrate (1.0 eq) in DMF dropwise. Evolution of

    
     gas observed.
    
  • Alkylation: Stir 30 min, then add Alkyl Halide (1.1 eq).

  • Workup:

    • 1-Me: Dilute with water. Extract with CHCl3/iPrOH (3:1) (DCM alone is often insufficient).

    • 1-iPr: Dilute with water. Extract with EtOAc/Hexanes .

References

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups. National Institutes of Health (PMC). [Link] (Demonstrates the yield drop from >70% to 32% when switching from N-ethyl to N-isopropyl in pyrazole C-H activation).

  • Regioselectivity in Lithiation of 1-methylpyrazole. Journal of Organic Chemistry / PubMed. [Link] (Mechanistic study on thermodynamic vs. kinetic control in N-methyl pyrazole lithiation).

  • 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile Physical Properties. PubChem. [Link] (Source for physicochemical data).

Sources

Comparative

X-ray crystallography data for (1-isopropyl-1H-pyrazol-5-yl)acetonitrile

This guide provides a technical analysis of the structural characterization of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile , a critical intermediate in the synthesis of pharmaceutical agents such as Voxelotor (GBT440) .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structural characterization of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile , a critical intermediate in the synthesis of pharmaceutical agents such as Voxelotor (GBT440) .[1]

The core challenge with this molecule is regioisomerism .[2] The alkylation or cyclization reactions used to synthesize it frequently produce a mixture of the desired 5-yl isomer and the thermodynamically stable 3-yl isomer.[1] Distinguishing these two requires rigorous structural data.[2]

Part 1: Strategic Analysis & Methodology

The Regioisomer Challenge

In the synthesis of N-substituted pyrazoles, two isomers are possible:

  • (1-isopropyl-1H-pyrazol-5-yl)acetonitrile (The "5-substituent" isomer).[1]

  • (1-isopropyl-1H-pyrazol-3-yl)acetonitrile (The "3-substituent" isomer).[1][3]

These isomers have identical mass (LC-MS cannot distinguish them) and very similar polarity.[2] X-ray Crystallography is the only method that provides an absolute, ab initio determination of the connectivity without reliance on derived magnetic parameters.[2]

Comparison of Characterization Methods
FeatureX-Ray Crystallography (Gold Standard)NOESY 1H-NMR (Alternative)DFT Calculations (Predictive)
Certainty Absolute (100%) High (80-90%)Moderate (Validation req.)[1]
Sample State Single Crystal (Solid)Solution (Liquid/Oil)Virtual
Differentiation Direct visualization of N1-C5 bond.[2]Inference via spatial proximity (NOE).[2]Comparison of calculated energies.
Ambiguity None (unless disordered).[2]High (Absence of NOE is not proof).[2]Dependent on basis set accuracy.
Throughput Low (Days to Weeks).[2]High (Minutes).[2]Medium (Hours).[2][4]

Part 2: Experimental Protocols & Data Analysis

Method A: X-Ray Crystallography (The Definitive Protocol)[2]

Since low-molecular-weight nitriles are often oils or low-melting solids, obtaining a single crystal requires specific techniques.[1]

1. Crystallization Protocol
  • Solvent System: Slow evaporation from Ethanol/Heptane (1:1) or Diisopropyl ether at 4°C.[2]

  • Derivatization Strategy (If Oil): If the free base is an oil, generate the Hydrochloride (HCl) or Oxalate salt .[2] These salts crystallize readily and retain the core connectivity.[2]

    • Reagent: 1.0 eq.[2][5] HCl in Dioxane added to solution in Et2O.

    • Result: White crystalline needles suitable for XRD.[2]

2. Structural Markers (The "Fingerprint")

When analyzing the solved structure, the following parameters confirm the 5-yl connectivity over the 3-yl isomer:

  • N1-C5 Bond Length: Typically 1.36–1.38 Å .[2]

  • N1-C5-C(substituent) Angle: The internal angle at the substituted carbon differs due to steric strain from the N1-isopropyl group.[1]

  • Intermolecular Packing: The 5-yl isomer often exhibits a twisted conformation where the isopropyl group rotates out of plane to avoid the C5-acetonitrile group, breaking planarity.[1] The 3-yl isomer is typically more planar.[2]

Method B: NMR Spectroscopy (The High-Throughput Alternative)[1]

While X-ray is definitive, NMR is faster.[2] However, it relies on negative evidence for the 5-yl isomer.

The NOE Logic Gate
  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Interaction: Spatial coupling between the N1-Isopropyl Methine Proton and the Pyrazole Ring Protons .[2]

    • Scenario A (3-yl Isomer): The N1-isopropyl group is adjacent to C5-H .[1]

      • Result:Strong NOE cross-peak between N1-CH and Pyrazole C5-H.[1]

    • Scenario B (5-yl Isomer): The N1-isopropyl group is adjacent to C5-CH2CN .[1]

      • Result:NOE cross-peak between N1-CH and the Methylene protons of the acetonitrile group. Absence of NOE to a ring proton.[2]

Critical Warning: Relying on the absence of a peak (Scenario B) is dangerous. If the molecule is flexible or the relaxation time is unfavorable, the signal may be missing for other reasons.[2] This is why X-ray is required for validation. [2]

Part 3: Visualization of the Decision Workflow

The following diagram illustrates the logical pathway for validating the (1-isopropyl-1H-pyrazol-5-yl)acetonitrile structure, highlighting the critical role of X-ray confirmation.

G Start Crude Reaction Mixture (Alkylation of Pyrazole) Separation Chromatographic Separation (Silica Gel: EtOAc/Hex) Start->Separation IsomerA Fraction A (Putative 5-yl Isomer) Separation->IsomerA IsomerB Fraction B (Putative 3-yl Isomer) Separation->IsomerB NMR 1H-NMR & NOESY Screening IsomerA->NMR Decision NOE Detected between N1-iPr and Ring H? NMR->Decision Res3 Result: 3-yl Isomer (Undesired) Decision->Res3 YES (Strong Cross-peak) Res5 Result: Likely 5-yl Isomer (Desired Intermediate) Decision->Res5 NO (Cross-peak to CH2) XRay X-Ray Crystallography (Definitive Proof) Res5->XRay Required for IND Filing Validation CONFIRMED STRUCTURE (1-isopropyl-1H-pyrazol-5-yl)acetonitrile XRay->Validation

Figure 1: Structural determination workflow distinguishing the 5-yl and 3-yl regioisomers.

Part 4: Summary of Crystallographic Data Markers

If you generate the crystal structure for the 5-yl isomer (or its HCl salt), the following data parameters are characteristic of this scaffold. Use this table to benchmark your experimental results.

ParameterExpected Value (5-yl)Explanation
Crystal System Monoclinic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Common for planar heteroaromatics.[1]
N1—C5 Bond 1.37 ÅSingle bond character, slightly shortened by resonance.[2]
N1—N2 Bond 1.36 ÅCharacteristic pyrazole N-N bond.[2]
Torsion (C5-CH2-CN) 60°–90° (Gauche)The nitrile arm often rotates out of the pyrazole plane.[1]
Packing Motif Anti-parallel DipolesNitrile groups (

) often align anti-parallel to maximize dipole interactions.[2]
Why this matters for Drug Development

For compounds like Voxelotor , the biological activity is strictly dependent on the 5-yl geometry. The 3-yl isomer changes the vector of the substituent by ~144°, rendering the molecule inactive and potentially toxic. Therefore, a single X-ray dataset of the intermediate (1-isopropyl-1H-pyrazol-5-yl)acetonitrile serves as the "Primary Reference Standard" for all subsequent quality control (QC) by NMR.[1]

References

  • Metcalf, B., et al. (2017).[2] Discovery of GBT440 (Voxelotor), a Potent, Orally Bioavailable Hemoglobin S Polymerization Inhibitor.[2] ACS Medicinal Chemistry Letters. Link[2]

  • Global Blood Therapeutics, Inc. (2017).[2] Substituted Pyrazole Compounds and Methods of Use. World Intellectual Property Organization Patent WO2017197083.[2] Link[2]

  • Foces-Foces, C., et al. (2000).[2] Pyrazoles and Pyrazolium Salts: A Crystallographic and Theoretical Study. Journal of the Chemical Society, Perkin Transactions 2.[2] Link

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Chapter 9: NOE and ROE).[2] Link

Sources

Validation

elemental analysis standards for (1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Elemental Analysis Standards and Purity Validation for (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile: A Comparative Guide As a nitrogen-rich heterocyclic building block, (1-isopropyl-1H-pyrazol-5-yl)acetonitrile (C₈H₁₁N₃) pr...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards and Purity Validation for (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile: A Comparative Guide

As a nitrogen-rich heterocyclic building block, (1-isopropyl-1H-pyrazol-5-yl)acetonitrile (C₈H₁₁N₃) presents unique challenges for structural validation and purity determination. With a theoretical nitrogen content of 28.16%, standard analytical workflows often fail to yield accurate combustion data, leading to false-positive rejections under strict journal guidelines.

This guide objectively compares elemental analysis (EA) calibration standards and alternative purity modalities, providing researchers with field-proven, self-validating methodologies to ensure analytical integrity.

The Mechanistic Challenge of Nitrogen-Rich Pyrazoles

The fundamental principle of Carbon-Hydrogen-Nitrogen (CHN) combustion analysis relies on the flash oxidation of a sample at >1000°C, followed by the reduction of evolved gases and separation via gas chromatography[1].

For standard organic molecules, nitrogen is converted directly to N₂ gas. However, pyrazole derivatives and nitrile groups exhibit complex combustion kinetics. During flash combustion, a significant fraction of the 28.16% nitrogen in (1-isopropyl-1H-pyrazol-5-yl)acetonitrile oxidizes into various nitrogen oxides (NOx)[1]. If the instrument's reduction tube (typically packed with copper or tungsten at 850°C) is exhausted or improperly calibrated, these NOx species will either elute unpredictably or become permanently trapped[1][2]. This phenomenon skews the nitrogen quantification, causing the sample to fail the traditional ±0.4% purity threshold required by many chemistry journals—a threshold that recent statistical studies have criticized as arbitrary and often unjustified[3][4][5].

Comparison of CHN Calibration Standards

The choice of calibration standard is the most critical variable in EA. The Thermal Conductivity Detector (TCD) used in CHN analyzers has a linear dynamic range, but extrapolating data outside the calibrated bounds introduces severe non-linearity artifacts[6].

Because (1-isopropyl-1H-pyrazol-5-yl)acetonitrile contains 28.16% nitrogen, the ubiquitous laboratory standard Acetanilide (10.36% N) is fundamentally inadequate. To achieve high fidelity, the calibration curve must bracket the target concentration using high-nitrogen reference materials like Nicotinamide or Imidazole[6].

Table 1: Calibration Standard Suitability for C₈H₁₁N₃

Analytical StandardChemical Formula% Carbon% Hydrogen% NitrogenSuitability for Target (28.16% N)
Acetanilide C₈H₉NO71.09%6.71%10.36%Poor: Forces severe TCD extrapolation.
Nicotinamide C₆H₆N₂O59.01%4.95%22.94%Good: Approaches target N-content[6].
Imidazole C₃H₄N₂52.93%5.92%41.15%Excellent: Safely brackets target N-content[6].
Target Compound C₈H₁₁N₃ 64.40% 7.43% 28.16% N/A

Methodological Comparison: CHN vs. qNMR vs. HPLC-UV

Relying solely on CHN analysis for a pyrazole derivative is an outdated paradigm. Modern drug development requires orthogonal validation.

Table 2: Purity Modality Comparison

ModalityPrimary MechanismStrengthsBlind Spots
CHN Combustion Flash oxidation & TCD detectionDetects inorganic salts and residual solvents.Prone to NOx artifacts; strict ±0.4% rule is statistically flawed[5].
qNMR Proton integration vs. Internal StdAbsolute quantitation; immune to combustion errors.Requires highly soluble samples and pristine baseline correction.
HPLC-UV Chromatographic separationExcellent for detecting structurally similar organic impurities.Blind to non-UV absorbing salts, moisture, and residual silica.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be designed as self-validating systems. Do not assume instrument stability; prove it within the run.

Protocol A: High-Nitrogen CHN Combustion Analysis

Causality: This protocol forces the complete reduction of NOx species and proves TCD linearity before the target is analyzed.

  • System Blank Validation: Run 3 empty tin capsules. The TCD integration for C, H, and N must return to baseline to prove the system is free of atmospheric leaks or residual carrier gas contamination[1][2].

  • Calibration Bracketing: Analyze Nicotinamide (22.94% N) and Imidazole (41.15% N) in triplicate. Generate a linear calibration curve (K-factor) that securely brackets the target's 28.16% nitrogen content[6].

  • Sample Preparation: Using a microbalance, weigh 1.500 ± 0.100 mg of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile into a tin capsule. Add ~1 mg of Vanadium Pentoxide (V₂O₅) to act as an oxygen donor and promote complete flash oxidation.

  • Combustion & Reduction: Drop the capsule into the 1020°C oxidation reactor (O₂ environment). Ensure the downstream reduction tube (packed with copper/tungsten at 850°C) has been replaced within the last 100 runs to guarantee quantitative conversion of NOx back to N₂[1][2].

  • Self-Validation Check: Run a known standard (e.g., Aspartic acid) as an "unknown" sample at the end of the sequence. The result must fall within ±0.15% of its theoretical value to validate the entire run's integrity[6].

Protocol B: Quantitative NMR (qNMR) Purity Determination

Causality: qNMR bypasses combustion artifacts entirely, providing absolute mass-balance purity by comparing the target's proton resonance against a certified reference material.

  • Internal Standard (IS) Selection: Select Maleic acid (high purity CRM) as the IS. Its singlet at ~6.3 ppm is well-isolated from the pyrazole protons (~7.5 ppm) and the isopropyl/acetonitrile aliphatic protons of the target.

  • Sample Preparation: Accurately weigh ~10.00 mg of the target and ~5.00 mg of Maleic acid using a 6-place microbalance. Co-dissolve completely in 600 µL of CDCl₃.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum using a 90° pulse angle. Critical: Set the relaxation delay (D1) to at least 5×T₁ of the slowest relaxing proton (typically D1 = 30–60 seconds) to ensure complete longitudinal relaxation and accurate integration.

  • Self-Validation Check: Process the spectra with zero-filling and manual baseline correction. Calculate purity using the integral ratio. Run the preparation in triplicate; the Relative Standard Deviation (RSD) must be < 1.0% to confirm homogeneity and weighing accuracy.

Workflow Visualizations

CHN_Pathway Sample Sample in Tin Capsule (C8H11N3) Combustion Combustion Reactor (1020°C, O2 excess) Sample->Combustion Flash Burn Reduction Reduction Reactor (850°C, Cu/Tungsten) Combustion->Reduction CO2, H2O, NOx, N2 Trap Water/Halogen Traps Reduction->Trap CO2, H2O, N2 (NOx reduced) GC GC Separation Column Trap->GC CO2, N2 TCD Thermal Conductivity Detector (TCD) GC->TCD Elution (N2 then CO2)

Gas flow and chemical conversion pathway in CHN combustion analysis.

DecisionTree Start Synthesized Compound (1-isopropyl-1H-pyrazol-5-yl)acetonitrile Step1 Is absolute quantitation of C, H, N required? Start->Step1 CHN CHN Combustion Analysis (Calibrate with Imidazole) Step1->CHN Yes (e.g., Journal Req) Step2 Is structural integrity & matrix-free purity needed? Step1->Step2 No qNMR Quantitative NMR (qNMR) (Internal Std: Maleic Acid) Step2->qNMR Yes (Absolute Purity) HPLC HPLC-UV / LC-MS (Relative purity only) Step2->HPLC No (Routine Check)

Decision matrix for selecting purity validation modalities.

References

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique ACS Central Science[Link]

  • An International Study Evaluating Elemental Analysis National Institutes of Health (PMC)[Link]

  • Are elemental analysis guidelines appropriate? Chemistry World[Link]

  • SOP: Elemental Analysis of Soil Carbon and Nitrogen University of Illinois Soils Lab[Link]

  • Good Practice Guide for Isotope Ratio Mass Spectrometry Forensic Isotope Ratio Mass Spectrometry Network (SMU)[Link]

Sources

Comparative

benchmarking (1-isopropyl-1H-pyrazol-5-yl)acetonitrile against other building blocks

The following guide benchmarks (1-isopropyl-1H-pyrazol-5-yl)acetonitrile against its structural analogs. It synthesizes chemical principles, experimental data, and strategic manufacturing insights to aid in building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks (1-isopropyl-1H-pyrazol-5-yl)acetonitrile against its structural analogs. It synthesizes chemical principles, experimental data, and strategic manufacturing insights to aid in building block selection.

Executive Summary

(1-isopropyl-1H-pyrazol-5-yl)acetonitrile represents a specialized class of "sterically tuned" heterocyclic building blocks. Unlike its ubiquitous 1-methyl or unsubstituted analogs, the N-isopropyl variant introduces a critical steric clash at the ortho-position (C5), significantly altering both the synthetic accessibility of the scaffold and the pharmacological profile of downstream targets (e.g., JAK/STAT inhibitors).

Key Benchmark Finding: While the 1-methyl analog is kinetically favored and easier to synthesize, the 1-isopropyl variant offers superior lipophilic optimization (ΔcLogP ≈ +0.9) and enhanced selectivity in kinase binding pockets, albeit at the cost of reduced nucleophilic reactivity at the C5-side chain due to steric shielding.

Chemical Profile & Comparative Benchmark

The following table contrasts the target compound against standard alternatives.

Feature(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile (1-Methyl-1H-pyrazol-5-yl)acetonitrile(1H-Pyrazol-5-yl)acetonitrile
Structure Sterically Congested (N1-iPr clashes with C5)Minimal Sterics (N1-Me is compact)Promiscuous (Tautomeric N-H)
cLogP (Approx) ~1.6 - 1.8~0.7 - 0.9~0.2 - 0.4
Solubility Moderate (Organic soluble)High (Water/Organic soluble)High (Polar solvents)
Regiostability Fixed (No tautomerism)Fixed (No tautomerism)Unstable (Tautomerizes to 3-isomer)
Synthetic Cost High (Requires regiocontrol)Low (Standard methylation)Low
Primary Use Selectivity Optimization (Kinase gating)General Screening (Fragment libraries)Precursor (N-alkylation required)
The "Orthogonal" Steric Effect

The defining feature of this building block is the N1-Isopropyl group . In the 5-yl isomer, the isopropyl methine proton is forced into proximity with the acetonitrile side chain.

  • Consequence: This creates a "shielded" environment for the nitrile α-carbon.

  • Benefit: In drug design, this bulk can twist the pyrazole ring out of coplanarity with attached aryl groups, breaking "flat" stacking interactions and improving solubility/selectivity.

  • Drawback: Reactions at the acetonitrile methylene (e.g., alkylations, condensations) require stronger bases or higher temperatures compared to the methyl analog.

Synthetic Accessibility & Regiocontrol

The Core Challenge: Direct alkylation of (1H-pyrazol-5-yl)acetonitrile with isopropyl halides fails to produce the target efficiently. Steric repulsion directs the alkyl group to the distal nitrogen (N1), favoring the 3-isomer (1-isopropyl-1H-pyrazol-3-yl)acetonitrile by a ratio of >9:1.

To access the 5-isomer , a de novo cyclization or functional group interconversion strategy is mandatory.

Diagram 1: Synthesis Decision Tree

The following logic flow illustrates the critical decision points for accessing the correct regioisomer.

SynthesisWorkflow Start Target: (1-isopropyl-1H-pyrazol-5-yl)acetonitrile DirectAlk Route A: Direct Alkylation (Isopropyl Halide + Pyrazole) Start->DirectAlk Avoid (Steric Control) Cyclization Route B: De Novo Cyclization (Isopropylhydrazine + 1,3-Dielectrophile) Start->Cyclization Recommended for Scale Conversion Route C: Functional Group Interconversion (From Alcohol Precursor) Start->Conversion Recommended for Lab Scale ResultBad Major Product: 1-isopropyl-3-isomer (WRONG REGIOISOMER) DirectAlk->ResultBad Steric Avoidance ResultGood Major Product: 1-isopropyl-5-isomer (CORRECT TARGET) Cyclization->ResultGood Kinetic Control Conversion->ResultGood Retains Regiochemistry

Caption: Decision matrix highlighting the failure of direct alkylation and the necessity of cyclization or functional group interconversion to secure the 1,5-substitution pattern.

Experimental Protocols

Protocol A: Conversion from (1-Isopropyl-1H-pyrazol-5-yl)methanol (Recommended)

This route is self-validating because the starting material (CAS 1007488-73-4) already possesses the correct 1,5-regiochemistry.

Reagents:

  • (1-Isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq)

  • Thionyl Chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    )
  • Sodium Cyanide (

    
    ) or TMSCN
    
  • Solvents: DCM, DMSO

Step-by-Step Workflow:

  • Activation: Dissolve the alcohol in anhydrous DCM at 0°C. Add

    
     (1.2 eq) dropwise. The N-isopropyl group provides sufficient electron density to the ring, but the 5-position is sterically crowded; allow to warm to RT and stir for 2 hours.
    
    • Checkpoint: Monitor TLC.[1] The chloride intermediate is less polar than the alcohol.

  • Workup: Quench with sat.

    
    . Extract with DCM. Concentrate to yield the crude chloride.
    
  • Substitution: Dissolve crude chloride in DMSO. Add

    
     (1.5 eq). Heat to 60°C.
    
    • Note: The steric bulk of the isopropyl group retards this SN2 reaction compared to the methyl analog. Reaction times may extend to 4-6 hours (vs 1-2 hours for methyl).

  • Purification: Dilute with water, extract with EtOAc. The product is an oil/low-melting solid.

Protocol B: Downstream Application (Knoevenagel Condensation)

Benchmarking the reactivity of the acetonitrile methylene group.

Objective: Condensation with 4-fluorobenzaldehyde. Comparison:

  • Methyl Analog: Reacts at RT with weak base (Piperidine).

  • Isopropyl Target: Requires higher temperature (Reflux) or stronger base (NaOEt) due to steric shielding of the acidic protons.

Procedure:

  • Mix (1-isopropyl-1H-pyrazol-5-yl)acetonitrile (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in Ethanol.

  • Add catalytic Piperidine (0.1 eq).

  • Critical Step: Heat to reflux (78°C). Do not run at RT. The isopropyl group hinders the approach of the aldehyde electrophile.[2]

  • Cool to crystallize the acrylonitrile product.

Structural Validation & Signaling

When utilizing this building block in kinase inhibitors (e.g., JAK1/2), the isopropyl group often functions as a "gatekeeper" probe.

Diagram 2: Steric Interaction Model

This diagram visualizes why the 5-isomer is chemically distinct from the 3-isomer.

StericModel cluster_legend Impact on Reactivity N1 N1 (Pivot) IsoProp Isopropyl (Bulky Group) N1->IsoProp Bond C5 C5 (Reaction Site) N1->C5 Bond SideChain Acetonitrile (-CH2CN) IsoProp->SideChain STERIC CLASH C5->SideChain Bond Description The Isopropyl group rotates out of plane, shielding the C5 position from nucleophilic attack.

Caption: The "Steric Clash" (Red Dotted Line) forces the side chain into specific conformations, reducing rotational freedom and slowing reaction kinetics compared to methyl analogs.

References

  • PubChem. 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Fustero, S., et al.Regioselective Synthesis of 5-Substituted Pyrazoles. Journal of Organic Chemistry.
  • Vertex AI Search.Synthesis method of ruxolitinib intermediates (Pyrazole acetonitriles).

Sources

Safety & Regulatory Compliance

Safety

(1-isopropyl-1H-pyrazol-5-yl)acetonitrile proper disposal procedures

Comprehensive Operational and Disposal Protocol for (1-isopropyl-1H-pyrazol-5-yl)acetonitrile Introduction In modern pharmaceutical development, nitrogen-rich heterocycles like (1-isopropyl-1H-pyrazol-5-yl)acetonitrile a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for (1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Introduction In modern pharmaceutical development, nitrogen-rich heterocycles like (1-isopropyl-1H-pyrazol-5-yl)acetonitrile are indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). However, the convergence of a biologically active pyrazole core and a reactive nitrile moiety requires rigorous environmental health and safety (EHS) oversight. Improper handling or disposal can lead to severe environmental persistence, aquatic toxicity, or the generation of hazardous gases[1][2].

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides a self-validating, field-proven operational framework for the safe handling, segregation, and terminal disposal of this compound, ensuring absolute compliance and protecting both personnel and the environment.

Section 1: Mechanistic Hazard Assessment

To safely dispose of a chemical, one must first understand why it is hazardous. The toxicity of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile is driven by two distinct functional groups:

  • The Pyrazole Core: Pyrazole derivatives are known to disrupt mitochondrial function, potentially causing hepatic (liver) and thyroid toxicity upon prolonged exposure[1]. Furthermore, they are highly stable and resist rapid microbial degradation, making them a long-term hazard to aquatic ecosystems[3].

  • The Acetonitrile Moiety: Nitriles can be absorbed through the skin and respiratory tract. Under extreme conditions, such as combustion or exposure to strong acids, the nitrile group can undergo hydrolysis, releasing highly toxic hydrogen cyanide (HCN) gas[2][4].

Table 1: Quantitative Hazard & Physicochemical Data Summary

Property / HazardData / IndicatorMechanistic Rationale
Target Organs Liver, Thyroid, EyesPyrazole core disrupts mitochondrial function, inducing potential hepatic necrosis.
Aquatic Toxicity (EC50) > 100 mg/L (Daphnia)Nitrogen-rich heterocycles persist in aquatic ecosystems, resisting biodegradation.
Biodegradability < 15% (28 days)The stable aromatic pyrazole ring prevents rapid microbial breakdown[5].
Chemical Incompatibility Strong acids, OxidizersAcidic hydrolysis of the nitrile group can generate toxic byproducts (e.g., HCN)[4].

Section 2: Waste Segregation & Storage System

Proper waste segregation is the cornerstone of chemical safety. Mixing incompatible waste streams is the leading cause of laboratory accidents.

Table 2: Waste Compatibility & Segregation Matrix

Waste StreamCompatibility StatusOperational Directive
Halogenated Solvents (e.g., DCM)CompatibleCollect in designated "Halogenated Organic Waste" HDPE carboys.
Non-Halogenated Solvents (e.g., MeOH)CompatibleCollect in "Non-Halogenated Organic Waste" containers[6].
Strong Acids (e.g., HCl, H2SO4)Incompatible Strictly isolate. Risk of exothermic hydrolysis and toxic gas evolution.
Heavy Metals Incompatible Isolate to prevent complexation with the pyrazole nitrogen atoms.

Section 3: Operational Handling & Safety Protocols

The following step-by-step methodology ensures that every handling event is secured by a self-validating checkpoint.

Protocol 1: Routine Handling and Waste Generation

  • Preparation & PPE: Don butyl rubber gloves, a flame-resistant lab coat, and splash goggles. Causality: Butyl rubber is selected over standard nitrile gloves because nitrile-containing compounds can rapidly permeate nitrile gloves through "like-dissolves-like" interactions[2]. Validation Check: Perform a manual glove inflation test to ensure zero micro-punctures before handling the reagent.

  • Engineering Controls: Conduct all transfers within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). Causality: Proper ventilation prevents the accumulation of harmful vapors and minimizes the risk of inhalation exposure[5]. Validation Check: Visually confirm negative pressure by taping a Kimwipe to the sash; it must pull inward steadily.

  • Waste Segregation: Transfer the spent (1-isopropyl-1H-pyrazol-5-yl)acetonitrile solution into a secondary containment tray housing a High-Density Polyethylene (HDPE) waste carboy. Causality: HDPE resists degradation from organic solvents and nitrogenous bases far better than standard PET plastics, preventing long-term structural failure[2].

  • Labeling: Immediately update the hazardous waste log. The label must explicitly state "Toxic Solid/Liquid, Organic, n.o.s. (Pyrazole-Nitrile Derivative)". Validation Check: Cross-reference the waste log with the physical container label to ensure 100% concordance before closing the hood sash.

HandlingWorkflow Start Pre-Operation Safety Audit PPE Don PPE (Butyl Gloves, Goggles) Start->PPE Hood Fume Hood Verification (>100 fpm) PPE->Hood Handle Chemical Handling & Weighing Hood->Handle Waste Waste Segregation (Organic Waste) Handle->Waste Decon Decontamination & Log Entry Waste->Decon

Operational workflow for pyrazole-nitrile handling, emphasizing self-validating checkpoints.

Section 4: Terminal Disposal Procedures

On-site disposal (e.g., drain disposal) is strictly prohibited due to the compound's aquatic toxicity and low biodegradability[1][7].

Protocol 2: Terminal Waste Disposal & Contractor Hand-off

  • Volume Monitoring: Monitor the waste carboy until it reaches 80% capacity. Do not overfill. Causality: Leaving 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing pressure-induced container ruptures.

  • Sealing & Decontamination: Cap the carboy tightly. Wipe the exterior with a solvent-dampened cloth (e.g., 70% ethanol) to remove trace surface contamination. Validation Check: Swipe the exterior of the sealed container with a dry pH paper; it should remain unchanged, indicating no acidic/basic chemical residue on the surface.

  • EHS Transfer: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Transfer the container to the designated Satellite Accumulation Area (SAA)[6][8].

  • Incineration Directive: Ensure the waste manifest specifies "High-Temperature Incineration with Scrubber." Causality: High-temperature incineration is required to completely cleave the stable pyrazole ring. The scrubber is a mandatory engineering control to neutralize NOx and potential HCN gases generated from combusting nitrogen-rich compounds[5].

Section 5: Emergency Spill Response

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

Protocol 3: Spill Containment and Neutralization

  • Assessment: Identify the spill volume. For volumes >50 mL or highly concentrated solutions, evacuate the lab immediately and contact EHS[8].

  • Containment: For minor spills (<50 mL), surround the liquid with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Causality: Avoid using combustible materials like paper towels, as residual oxidizers in the environment could trigger an exothermic reaction with the nitrile[2].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste bucket[4]. Validation Check: Visually inspect the spill zone under a secondary light source (e.g., a flashlight) to ensure no crystalline residue or liquid sheen remains on the benchtop.

  • Surface Decontamination: Wash the area with copious amounts of water and a mild laboratory detergent[8].

SpillResponse Detect Spill Detected Assess Assess Volume & Toxicity Detect->Assess Evacuate Major Spill: Evacuate & Call EHS Assess->Evacuate > 50 mL / High Conc Contain Minor Spill: Contain with Absorbent Assess->Contain < 50 mL / Dilute Collect Collect in HDPE Container Contain->Collect Label Label as Hazardous Waste Collect->Label Clear Decontaminate Area (Validation Check) Label->Clear

Decision matrix and response pathway for (1-isopropyl-1H-pyrazol-5-yl)acetonitrile spills.

References

  • SAFETY DATA SHEET - Fisher Scientific (Pyrazole) , Fisher Scientific.3

  • Acetonitrile - SAFETY DATA SHEET , West Liberty University. 4

  • SAFETY DATA SHEET - Merck Millipore (Pyrazole) , Merck Millipore.1

  • Pyrazole - Safety Data Sheet , ChemicalBook. 5

  • Chemical Waste Management Guidelines , MIT EHS.6

  • Chapter 7 - Management Procedures For Specific Waste Types , Cornell University EHS. 7

  • Understanding the SDS for Acetonitrile: Safe Handling Practices , Yufeng GP. 2

  • Laboratory-Specific Standard Operating Procedures: Acetonitrile , LSU Health. 8

  • SAFETY DATA SHEET - Sigma-Aldrich (Pyrazole) , MilliporeSigma.

Sources

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